liposyn II
Description
Properties
CAS No. |
112353-79-4 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Synonyms |
liposyn II |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Composition and Fatty Acid Profile of Liposyn II
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the composition and fatty acid profile of Liposyn II, an intravenous fat emulsion. The information is compiled from publicly available data sheets and scientific literature to support research, development, and clinical application of this parenteral nutrition product.
Core Composition
This compound is a sterile, nonpyrogenic fat emulsion provided as a source of calories and essential fatty acids for patients requiring parenteral nutrition. It is available in two concentrations: 10% and 20%. The core components of both concentrations are a mixture of safflower oil and soybean oil, emulsified with egg phosphatides in glycerin and water for injection.
The following tables summarize the quantitative composition of this compound 10% and 20%.
Table 1: Composition of this compound 10% [1][2][3]
| Component | Concentration |
| Safflower Oil | 5% |
| Soybean Oil | 5% |
| Egg Phosphatides | up to 1.2% |
| Glycerin | 2.5% |
| Water for Injection | q.s. |
| Total Caloric Value | 1.1 kcal/mL |
Table 2: Composition of this compound 20% [1][2][3]
| Component | Concentration |
| Safflower Oil | 10% |
| Soybean Oil | 10% |
| Egg Phosphatides | 1.2% |
| Glycerin | 2.5% |
| Water for Injection | q.s. |
| Total Caloric Value | 2.0 kcal/mL |
Fatty Acid Profile
The therapeutic efficacy of this compound as a source of essential fatty acids is determined by its detailed fatty acid composition. The emulsion consists of a 50:50 blend of safflower and soybean oils, which provides a specific profile of polyunsaturated, monounsaturated, and saturated fatty acids.[4]
Table 3: Fatty Acid Profile of Safflower and Soybean Oils in this compound [1]
| Fatty Acid | Safflower Oil (%) | Soybean Oil (%) |
| Linoleic Acid | 76 | 55 |
| Oleic Acid | 15 | 23 |
| Palmitic Acid | 7 | 10 |
| Stearic Acid | 3 | 4 |
| Linolenic Acid | - | 7 |
The combination of these two oils results in the overall fatty acid profile for this compound as detailed in the product information.
Table 4: Overall Fatty Acid Composition of this compound (50/50 Safflower/Soybean Oil Mixture) [2]
| Fatty Acid | Approximate Percentage (%) |
| Linoleic Acid | 65.8 |
| Oleic Acid | 17.7 |
| Palmitic Acid | 8.8 |
| Stearic Acid | 3.4 |
| Linolenic Acid | 4.2 |
Experimental Protocols: Determination of Fatty Acid Profile
While the specific, proprietary analytical methods used for quality control of this compound are not publicly disclosed in detail, the determination of fatty acid profiles in lipid emulsions is a well-established process, predominantly utilizing gas chromatography (GC). The general methodology is outlined below.
Principle: The triglyceride oils are first converted to their fatty acid methyl esters (FAMEs) to increase their volatility. These FAMEs are then separated, identified, and quantified using a gas chromatograph equipped with a flame ionization detector (FID).
General Workflow for Fatty Acid Analysis:
Methodology Details:
-
Lipid Extraction: The lipid phase is separated from the aqueous phase of the emulsion. This can be achieved through solvent extraction methods.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs): The extracted triglycerides are subjected to a chemical reaction, typically with methanol in the presence of a catalyst (acidic or basic), to convert the fatty acids into their more volatile methyl esters.
-
Gas Chromatography (GC) Analysis:
-
Injection: A small volume of the FAMEs solution is injected into the gas chromatograph.
-
Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar polyethylene glycol stationary phase). The oven temperature is programmed to ramp up to facilitate the elution of fatty acids with different chain lengths and degrees of unsaturation.
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of the eluted FAMEs.
-
-
Quantification: The identification of individual fatty acids is performed by comparing their retention times with those of known standards. The quantification is achieved by integrating the peak areas and comparing them against the peak areas of internal or external standards of known concentrations.
Metabolic Pathway of Major Fatty Acids
The fatty acids provided by this compound serve as both an energy source and as precursors for various metabolic processes. The diagram below illustrates a simplified overview of the general metabolic fates of the major fatty acids present in this compound.
This guide provides a foundational understanding of the composition and fatty acid profile of this compound. For specific applications, researchers are encouraged to consult the manufacturer's product literature and relevant scientific publications.
References
The Cellular Metabolic Interplay of Liposyn II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposyn II, an intravenous fat emulsion composed of a mixture of safflower and soybean oils, serves as a critical source of calories and essential fatty acids for patients requiring parenteral nutrition. Beyond its fundamental role in providing energy, the lipid components of this compound actively participate in and modulate core cellular metabolic pathways. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the cellular level, detailing its journey from uptake to its influence on mitochondrial respiration and key signaling networks. The information presented herein is intended to support further research and therapeutic development in the fields of clinical nutrition and metabolic disease.
Composition and Cellular Uptake
This compound is a sterile, non-pyrogenic fat emulsion. The primary components are long-chain triglycerides (LCTs) derived from safflower oil and soybean oil, with egg phosphatides as an emulsifier.[1] The fatty acid profile is rich in unsaturated fatty acids, particularly linoleic acid, an essential omega-6 fatty acid.
Upon intravenous administration, this compound particles are cleared from the bloodstream in a manner analogous to chylomicrons.[2] These lipid particles acquire apolipoproteins, which facilitates their interaction with lipoprotein lipase (LPL) on the surface of endothelial cells. LPL hydrolyzes the triglycerides into free fatty acids (FFAs) and glycerol. The released FFAs are then taken up by various tissues, including muscle, adipose tissue, and liver, to be utilized for energy production or storage.
Core Cellular Metabolism of this compound
Once inside the cell, the fatty acids derived from this compound undergo β-oxidation within the mitochondria to produce acetyl-CoA. This acetyl-CoA then enters the citric acid cycle (Krebs cycle), generating reducing equivalents (NADH and FADH2) that fuel the electron transport chain for ATP synthesis through oxidative phosphorylation.
Impact on Mitochondrial Respiration and Energy Production
The infusion of this compound directly provides substrates for mitochondrial respiration, leading to an increase in oxygen consumption and ATP production. However, a high influx of fatty acids can also lead to cellular stress. Studies have shown that acute elevation of plasma fatty acids following this compound infusion can induce an increase in mitochondrial reactive oxygen species (ROS) generation.
Table 1: Quantitative Effects of this compound on Cellular Metabolism
| Parameter | Cell/Tissue Type | Condition | Observed Effect | Reference |
| Glucose Infusion Rate (GIR) | Whole Body (Mice) | Hyperinsulinemic-euglycemic clamp with this compound infusion | ~50% reduction in GIR, indicating insulin resistance. | [3] |
| Mitochondrial H2O2 Generation | Isolated Skeletal Muscle Mitochondria (Mice) | Following this compound infusion | Increased H2O2 production. | [3] |
| Pyruvate Dehydrogenase Complex (PDH) Flux | Rat Liver | Hyperinsulinemic-euglycemic clamp with this compound infusion | Significant reduction in PDH flux, indicating a shift away from glucose oxidation. | [4] |
| Intramuscular Long-Chain Acyl-CoAs (LC-CoAs) | Mouse Skeletal Muscle | 4-hour this compound infusion | Significant accumulation of LC-CoAs. | [3] |
| Membrane Diacylglycerols (DAGs) | Mouse Skeletal Muscle | 4-hour this compound infusion | Significant accumulation of DAGs. | [3] |
Modulation of Key Signaling Pathways
The fatty acid constituents of this compound and their metabolites are not merely energy substrates; they also act as signaling molecules that can modulate critical cellular pathways, notably the mTOR and AMPK pathways, which are central regulators of metabolism and cell growth.
The mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. Exogenous fatty acids, such as those provided by this compound, can lead to the synthesis of phosphatidic acid (PA), a known activator of mTOR. Activation of mTORC1 by oleic acid, a component of this compound, has been observed.[5] This suggests a potential mechanism by which this compound can influence protein synthesis, cell growth, and anabolic processes.
The AMPK Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. It is activated under conditions of low energy (high AMP:ATP ratio) and promotes catabolic pathways while inhibiting anabolic processes. While fatty acids can be metabolized to generate ATP, an excess of intracellular lipids can lead to cellular stress and indirectly influence AMPK activity. Some studies suggest that lipid-induced cellular dysfunction can lead to AMPK activation as a compensatory mechanism.
Experimental Protocols
Protocol 1: Assessment of Cellular Respiration using Seahorse XF Analyzer
This protocol outlines a general procedure for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in cultured cells treated with this compound.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
This compound (20%)
-
Complete cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere and grow overnight.
-
This compound Treatment: On the day of the assay, treat the cells with the desired concentration of this compound (a typical starting point could be a 1:1000 dilution of the 20% emulsion) for a specified duration (e.g., 4, 8, or 12 hours). Include vehicle-treated control wells.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing the base medium with substrates according to the experimental design. Warm the medium to 37°C.
-
Cell Plate Preparation: One hour before the assay, remove the cell culture medium from the plates and wash the cells with the pre-warmed Seahorse XF assay medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Cartridge Hydration and Loading: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator. Load the injection ports of the cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) immediately before the assay.
-
Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Western Blot Analysis of mTOR and AMPK Signaling
This protocol provides a general method for assessing the phosphorylation status of key proteins in the mTOR and AMPK pathways in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound (20%)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with this compound as described in Protocol 1. Following treatment, wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of this compound in Cellular Metabolism
Caption: Cellular metabolism of this compound components.
Experimental Workflow for Assessing Metabolic Effects
Caption: Workflow for metabolic and signaling analysis.
This compound's Influence on mTOR and AMPK Signaling
Caption: Modulation of mTOR and AMPK signaling by this compound.
Conclusion
This compound is a vital component of parenteral nutrition, delivering essential energy and fatty acids. Its mechanism of action extends beyond simple caloric provision, actively influencing cellular metabolism and key signaling pathways. The constituent fatty acids are readily taken up by cells and utilized for ATP production via mitochondrial β-oxidation and oxidative phosphorylation. Furthermore, these lipids and their metabolites can act as signaling molecules, potentially modulating the mTOR and AMPK pathways, thereby impacting cell growth, protein synthesis, and overall metabolic homeostasis. A thorough understanding of these cellular and molecular interactions is paramount for optimizing nutritional therapies and developing novel interventions for metabolic disorders. Further research is warranted to fully elucidate the intricate dose-dependent and tissue-specific effects of this compound on cellular metabolism.
References
- 1. AMP-activated Protein Kinase Activation Suppresses Protein Synthesis and mTORC1 Signaling in Chick Myotube Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK directly activates mTORC2 to promote cell survival during acute energetic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Regulation of s6 kinase 1 activation by phosphorylation at ser-411 - PubMed [pubmed.ncbi.nlm.nih.gov]
Liposyn II as a Source of Essential Fatty Acids for In Vitro Studies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Liposyn II, an intravenous fat emulsion, as a source of essential fatty acids for in vitro research applications. It is intended to equip researchers with the necessary information to effectively utilize this compound in cell culture and other experimental systems. This document details the composition of this compound, provides guidance on its preparation for laboratory use, and explores the key signaling pathways influenced by its constituent essential fatty acids.
Composition and Essential Fatty Acid Profile of this compound
This compound is a sterile, nonpyrogenic fat emulsion that is clinically used for parenteral nutrition.[1] It is available in 10% and 20% concentrations, both of which are composed of a mixture of safflower oil and soybean oil, emulsified with egg phosphatides in glycerin.[2] This combination of oils provides a rich source of essential fatty acids, primarily the omega-6 fatty acid linoleic acid and the omega-3 fatty acid alpha-linolenic acid.
The specific composition of this compound 10% and 20% is detailed below:
-
This compound 10%: Contains 5% safflower oil and 5% soybean oil.[2]
-
This compound 20%: Contains 10% safflower oil and 10% soybean oil.[2]
The fatty acid profiles of safflower and soybean oils determine the essential fatty acid content of this compound. Safflower oil is particularly rich in linoleic acid, while soybean oil provides a balance of linoleic and alpha-linolenic acids.
Table 1: Detailed Fatty Acid Composition of this compound
| Fatty Acid | Safflower Oil (%) | Soybean Oil (%) | Estimated Content in this compound 10% (%) | Estimated Content in this compound 20% (%) |
| Omega-6 | ||||
| Linoleic Acid (C18:2) | 73-84 | 50-57 | 61.5 - 70.5 | 61.5 - 70.5 |
| Omega-3 | ||||
| Alpha-Linolenic Acid (C18:3) | ~0.1 | 6-8 | 3.05 - 4.05 | 3.05 - 4.05 |
| Omega-9 | ||||
| Oleic Acid (C18:1) | 8-18 | 20-30 | 14 - 24 | 14 - 24 |
| Saturated Fatty Acids | ||||
| Palmitic Acid (C16:0) | 4-8 | 9-13 | 6.5 - 10.5 | 6.5 - 10.5 |
| Stearic Acid (C18:0) | 2-3 | 3-5 | 2.5 - 4 | 2.5 - 4 |
Note: The estimated content in this compound is calculated based on the 1:1 ratio of safflower and soybean oil in the formulation.
Experimental Protocols for In Vitro Use
While this compound is formulated for intravenous use, it can be adapted for in vitro studies to provide essential fatty acids to cultured cells. Careful handling is necessary to maintain sterility and ensure the stability of the emulsion in cell culture media.
Preparation of this compound for Cell Culture
-
Aseptic Technique: All manipulations of this compound should be performed in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.[3]
-
Dilution: this compound is a concentrated emulsion and must be diluted to an appropriate working concentration in cell culture medium. The optimal concentration will vary depending on the cell type and experimental goals, but a starting point could be a 1:100 to 1:1000 dilution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Sterile Filtration: While this compound is supplied as a sterile emulsion, if there are concerns about contamination during handling, it can be sterile-filtered. Use a 0.22 µm filter with a low protein binding membrane. However, be aware that filtration may potentially alter the emulsion's properties.
-
Stability in Media: After dilution in cell culture media, visually inspect the mixture for any signs of emulsion instability, such as "oiling out" or phase separation. It is advisable to prepare fresh dilutions for each experiment.
General Cell Culture Supplementation Protocol
-
Culture cells to the desired confluency in their standard growth medium.
-
Prepare the desired concentration of this compound in fresh, pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the this compound-supplemented medium.
-
Incubate the cells for the desired experimental duration.
-
Monitor the cells for any changes in morphology, viability, or the experimental endpoint of interest.
Quantification of Fatty Acid Uptake
To confirm that the cells are taking up the essential fatty acids from this compound, you can perform fatty acid analysis on the cell lysates and the culture medium.
-
Sample Collection: At the end of the experiment, collect both the cell pellet and the culture supernatant.
-
Lipid Extraction: Perform a lipid extraction from both the cells and the medium using a standard method, such as the Folch or Bligh-Dyer method.
-
Fatty Acid Methyl Ester (FAME) Preparation: Convert the extracted lipids to fatty acid methyl esters (FAMEs) through transesterification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acids present.[4][5]
Signaling Pathways Influenced by this compound Components
The essential fatty acids in this compound, particularly linoleic acid and alpha-linolenic acid, are precursors to a variety of signaling molecules and can directly influence cellular signaling pathways.
Linoleic Acid (Omega-6) Signaling
Linoleic acid is the precursor to arachidonic acid (AA), which is a key substrate for the synthesis of eicosanoids, including prostaglandins and leukotrienes. These molecules are potent mediators of inflammation and immune responses.[6]
Linoleic Acid to Eicosanoid Pathway
Alpha-Linolenic Acid (Omega-3) Signaling
Alpha-linolenic acid is the precursor to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These omega-3 fatty acids are known for their anti-inflammatory properties and their roles in resolving inflammation. EPA competes with AA for the same enzymes (COX and LOX), leading to the production of less inflammatory eicosanoids.[7]
Alpha-Linolenic Acid to Anti-Inflammatory Mediator Pathway
Experimental Workflow for Studying Signaling
Workflow for Investigating Fatty Acid Signaling
Conclusion
This compound is a valuable and convenient source of essential fatty acids for in vitro research. Its well-defined composition of safflower and soybean oils provides a consistent supply of linoleic and alpha-linolenic acids, crucial for studying a wide range of cellular processes. By following appropriate protocols for preparation and supplementation, researchers can effectively utilize this compound to investigate the intricate roles of essential fatty acids in cell signaling, metabolism, and pathophysiology. The provided information and diagrams serve as a foundational guide for integrating this compound into experimental designs.
References
- 1. This compound (Intravenous Fat Emulsion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized quantification of fatty acids in complex media using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha Linolenic Acid and Linoleic Acid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome [mdpi.com]
Physicochemical Properties of Liposyn II Emulsion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Liposyn II, a sterile, non-pyrogenic fat emulsion administered intravenously, serves as a critical source of calories and essential fatty acids for patients requiring parenteral nutrition. This technical guide provides an in-depth analysis of the core physicochemical properties of both this compound 10% and 20% formulations, offering valuable data for researchers, scientists, and professionals in drug development.
Composition and Formulation
This compound is an oil-in-water emulsion. The 10% and 20% designations refer to the total concentration of oil in the formulation. The primary components include a mixture of safflower oil and soybean oil, emulsified by egg phosphatides in glycerin and water for injection. Sodium hydroxide is added to adjust the pH.[1][2]
Table 1: Composition of this compound 10% and 20% Emulsions
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Water for Injection | q.s. | q.s. |
Physicochemical Characteristics
The stability and in-vivo behavior of this compound are dictated by its physicochemical properties. These parameters are crucial for ensuring the safety and efficacy of the emulsion.
Table 2: Key Physicochemical Properties of this compound
| Property | This compound 10% | This compound 20% |
| pH | Approx. 8.0 (6.0 - 9.0) | Approx. 8.3 (6.0 - 9.0) |
| Osmolarity (mOsm/L) | Approx. 276 | Approx. 258 |
| Particle Size (diameter) | Approx. 0.4 µm | Approx. 0.4 µm |
| Zeta Potential (mV) | -39 to -48 (in TNA) | -39 to -48 (in TNA) |
| Total Caloric Value (kcal/mL) | 1.1 | 2.0 |
Data sourced from[1][2]. The zeta potential was measured in a total nutrient admixture (TNA) and may vary for the pure emulsion.
Detailed Experimental Methodologies
The following sections outline the typical experimental protocols used to determine the key physicochemical properties of lipid emulsions like this compound, based on established pharmacopeial methods and scientific literature.
Particle Size and Distribution Analysis
The globule size distribution of lipid emulsions is a critical quality attribute, as larger globules can pose a risk of embolism. The United States Pharmacopeia (USP) chapter <729> outlines two methods for this analysis.[3][4][5][6]
Method I: Mean Droplet Diameter by Dynamic Light Scattering (DLS)
-
Principle: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[7][8][9][10] The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation.[11]
-
Instrumentation: A dynamic light scattering instrument (e.g., Malvern Zetasizer, Nicomp DLS system) is used.[3][5]
-
Protocol:
-
System Verification: The instrument's performance is verified using NIST-traceable polystyrene latex standards of known sizes (e.g., 100 nm, 250 nm, 400 nm).[3]
-
Sample Preparation: The this compound emulsion is diluted with sterile, filtered water to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: The diluted sample is placed in a cuvette and equilibrated to a controlled temperature (e.g., 25°C). The measurement is typically performed at a scattering angle of 90° or 173°.[5][12]
-
Data Analysis: The intensity-weighted mean droplet diameter (Z-average) and the polydispersity index (PDI) are determined. The mean droplet diameter must be less than 500 nm.[5][13]
-
Method II: Large Globule Content by Light Obscuration
-
Principle: This method quantifies the number and size of large-diameter fat globules, which represent the tail end of the size distribution.
-
Instrumentation: A light obscuration particle counter is used.
-
Protocol:
-
Instrument Calibration: The instrument is calibrated using size standards of approximately 5 µm and 10 µm.[3]
-
Sample Measurement: The sample is passed through a sensor where particles block a light beam, causing a measurable shadow. The size of the particle is proportional to the size of the shadow.
-
Data Analysis: The volume-weighted percentage of fat globules larger than 5 µm (PFAT5) is determined. This value must not exceed 0.05%.[3][13]
-
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[14]
-
Principle: Electrophoretic Light Scattering (ELS) is used to determine zeta potential. An electric field is applied to the sample, causing charged particles to move. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of scattered laser light. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[15][16]
-
Instrumentation: A zeta potential analyzer, often integrated with a DLS system (e.g., Malvern Zetasizer), is used.[17]
-
Protocol:
-
Sample Preparation: The this compound emulsion is diluted with a suitable dispersant, typically de-ionized water, to a concentration that is within the instrument's measurement range.[12]
-
Measurement: The diluted sample is injected into a specialized measurement cell (e.g., a folded capillary cell). The instrument applies an electric field and measures the resulting particle movement.[15][16]
-
Data Analysis: The instrument software calculates the zeta potential. For lipid emulsions, a zeta potential of approximately ±30 mV or greater is generally considered indicative of good electrostatic stability.
-
pH Determination
-
Principle: The pH of the emulsion is measured using a calibrated pH meter.
-
Instrumentation: A standard laboratory pH meter with a suitable electrode.
-
Protocol:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Measurement: The pH electrode is immersed in the undiluted this compound emulsion, and the pH reading is allowed to stabilize before being recorded.
-
Osmolarity Measurement
-
Principle: Osmolarity is a measure of the solute concentration of a solution. For parenteral solutions, it is crucial for determining the appropriate route of administration (peripheral or central vein).[18][19] The most accurate method is to measure the osmolality (using a freezing point depression osmometer) and then convert it to osmolarity.[20][21]
-
Instrumentation: A freezing point depression osmometer.
-
Protocol:
-
Calibration: The osmometer is calibrated using standard solutions of known osmolality.
-
Measurement: A small, precise volume of the this compound emulsion is placed in the osmometer. The instrument supercools the sample and then induces crystallization, measuring the freezing point depression.
-
Calculation: The measured osmolality (mOsm/kg) is converted to osmolarity (mOsm/L) using the density of the emulsion. Alternatively, theoretical osmolarity can be calculated based on the concentrations of the individual components.[19][22]
-
Interrelationship of Physicochemical Properties and Emulsion Stability
The physicochemical properties of this compound are interconnected and collectively determine the stability of the emulsion. The particle size and zeta potential are particularly critical for preventing globule coalescence and creaming.
Caption: Relationship between this compound composition, physicochemical properties, and stability.
This diagram illustrates how the components of this compound influence its key physicochemical characteristics, which in turn govern the overall physical stability of the emulsion. The emulsifier, egg phosphatide, plays a central role in establishing a small particle size and imparting a negative surface charge (zeta potential), which creates repulsive forces between oil droplets, preventing their aggregation and ensuring the long-term stability of the product.
References
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. entegris.com [entegris.com]
- 4. Globule-size distribution in injectable 20% lipid emulsions: Compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining globule size distributions in injectable liquid emulsions per USP | Malvern Panalytical [malvernpanalytical.com]
- 6. scribd.com [scribd.com]
- 7. news-medical.net [news-medical.net]
- 8. rivm.nl [rivm.nl]
- 9. horiba.com [horiba.com]
- 10. bettersizeinstruments.com [bettersizeinstruments.com]
- 11. usp.org [usp.org]
- 12. A new alternative for intravenous lipid emulsion 20% w/w from superolein oil and its effect on lipid and liver profiles in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. azonano.com [azonano.com]
- 15. bettersizeinstruments.com [bettersizeinstruments.com]
- 16. news-medical.net [news-medical.net]
- 17. Zeta Potential Characterization of Concentrated Lipid Emulsions | Malvern Panalytical [malvernpanalytical.com]
- 18. numc.edu [numc.edu]
- 19. scielo.isciii.es [scielo.isciii.es]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmacylibrary.com [pharmacylibrary.com]
An In-depth Technical Guide to Liposyn II for Nutritional Research in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Liposyn II, an intravenous fat emulsion, and its application in cell culture models for nutritional research. This document details the composition, preparation, and utilization of this compound as a source of essential fatty acids and lipids for in vitro studies, enabling researchers to investigate cellular metabolism, signaling, and the impact of lipid nutrition on various cell types.
Introduction to this compound
This compound is a sterile, non-pyrogenic fat emulsion typically used for intravenous administration in patients requiring parenteral nutrition.[1] It serves as a source of calories and essential fatty acids, crucial for preventing essential fatty acid deficiency (EFAD).[1][2] Its composition, rich in polyunsaturated fatty acids, makes it a valuable tool for researchers studying the effects of lipids on cellular physiology and pathophysiology in a controlled in vitro environment. This compound is available in 10% and 20% concentrations, providing flexibility for designing cell culture experiments.[2]
Composition of this compound
This compound is a complex mixture of oils, emulsifiers, and glycerin. The primary components are safflower oil and soybean oil, which provide a rich source of linoleic acid, an essential omega-6 fatty acid.[1][2] The emulsion is stabilized by egg phosphatides and made isotonic with glycerin.[2][3]
Table 1: Composition of this compound 10% and 20%
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Total Caloric Value | 1.1 kcal/mL | 2.0 kcal/mL |
| Linoleic Acid Content | approx. 0.6 kcal/mL | approx. 1.2 kcal/mL |
| Osmolarity | approx. 276 mOsmol/L | approx. 258 mOsmol/L |
| pH | approx. 8.0 (6.0 - 9.0) | approx. 8.3 (6.0 - 9.0) |
Table 2: Additional Components
| Component | Approximate Content in this compound |
| Phytosterols | ~380 mg/L |
| α-tocopherol | ~40 mg/L |
Source:[4]
Experimental Protocols for Cell Culture Applications
The following protocols provide a general framework for utilizing this compound in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental goals.
Preparation of this compound for Cell Culture Media
This compound is a sterile emulsion and should be handled using aseptic techniques to prevent contamination.
Materials:
-
This compound (10% or 20%)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Sterile serological pipettes
-
Micropipettes with sterile tips
Protocol:
-
Determine the desired final lipid concentration: The optimal concentration of this compound will vary depending on the cell type and the specific research question. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration.
-
Dilution in culture medium:
-
In a sterile tube, add the required volume of basal medium.
-
Using a sterile pipette, add the calculated volume of this compound to the medium.
-
Mix gently by inverting the tube or by gentle pipetting. Avoid vigorous vortexing to prevent destabilizing the emulsion.
-
-
Addition of serum and other supplements: If your experiment requires serum, add it to the this compound-supplemented medium after the initial dilution. Other supplements, such as antibiotics, can also be added at this stage.
-
Sterile filtration (optional): While this compound is sterile, if there are concerns about contamination during handling, the final supplemented medium can be passed through a 0.22 µm sterile filter. However, be aware that this may affect the lipid composition.
-
Equilibration: Before adding the supplemented medium to the cells, it is advisable to warm it to 37°C in a water bath.
General Experimental Workflow
The following diagram illustrates a typical workflow for a cell culture experiment using this compound.
Potential Effects and Cellular Responses
Supplementing cell culture media with this compound can induce a variety of cellular responses, primarily related to lipid metabolism and signaling. The high content of omega-6 fatty acids can influence inflammatory pathways and membrane composition.
Cellular Uptake and Metabolism
The infused fat particles from this compound are cleared from the bloodstream in a manner similar to chylomicrons.[1] In a cell culture setting, it is hypothesized that cells take up the lipid particles through receptor-mediated endocytosis or direct fusion with the cell membrane. Once inside the cell, the triglycerides are hydrolyzed to fatty acids and glycerol, which can then be utilized for energy production via β-oxidation or incorporated into cellular membranes and lipid droplets.
Cytotoxicity Considerations
While this compound is designed for clinical use, high concentrations in cell culture can lead to lipotoxicity. The cytotoxic effects can be cell-type dependent. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the optimal working concentration for your specific cell line. Studies on other lipid-based nanoparticles have shown that cytotoxicity can be concentration-dependent.[5]
Applications in Nutritional Research
This compound can be a valuable tool in various areas of nutritional research in cell culture models:
-
Modeling Hyperlipidemia: Simulating conditions of high lipid levels to study their effects on cellular processes.
-
Investigating Fatty Acid Metabolism: Tracing the metabolic fate of fatty acids provided by this compound.
-
Studying Lipid-Mediated Signaling: Examining the impact of increased lipid availability on intracellular signaling pathways.
-
Drug Development: Screening for compounds that modulate lipid metabolism or protect against lipotoxicity.
Limitations and Considerations
-
Complex Composition: this compound is a mixture of various fatty acids. For studies requiring a specific fatty acid, a different approach may be necessary.
-
Presence of Phytosterols: The presence of phytosterols may influence cellular processes and should be considered when interpreting results.[4]
-
Batch-to-Batch Variability: As a biological product, there may be slight variations between different lots of this compound.
-
In Vitro vs. In Vivo: Results obtained from cell culture experiments may not always directly translate to in vivo conditions.
Conclusion
This compound offers a convenient and effective way to supplement cell culture media with a clinically relevant mixture of fatty acids. By carefully designing experiments and considering the factors outlined in this guide, researchers can leverage this compound to gain valuable insights into the role of lipids in cellular health and disease.
References
The Dual Roles of Safflower and Soybean Oil in Liposyn II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Liposyn II, a sterile, non-pyrogenic fat emulsion for intravenous administration, serves as a critical source of calories and essential fatty acids for patients requiring parenteral nutrition.[1][2][3] This technical guide delves into the core of this compound's formulation, specifically examining the integral roles of its two primary components: safflower oil and soybean oil. By providing a balanced lipid profile, this combination ensures the prevention of essential fatty acid deficiency (EFAD) while also serving as a vital energy source.[2][3]
Composition and Physicochemical Properties
This compound is available in 10% and 20% concentrations, with the lipid component comprising equal parts safflower oil and soybean oil. The emulsified fat particles are approximately 0.4 microns in diameter, similar in size to naturally occurring chylomicrons, facilitating their clearance from the bloodstream.[1]
Table 1: Composition of this compound (10% and 20%) [1][4]
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| pH (approx.) | 8.0 (6.0 - 9.0) | 8.3 (6.0 - 9.0) |
| Osmolarity (mOsm/L) | 276 | 258 |
| Total Caloric Value (kcal/mL) | 1.1 | 2.0 |
The Roles of Safflower and Soybean Oil: A Tale of Two Lipids
The distinct fatty acid profiles of safflower and soybean oil are central to the therapeutic efficacy of this compound. Safflower oil is exceptionally rich in the omega-6 polyunsaturated fatty acid (PUFA), linoleic acid (LA), while soybean oil provides a broader spectrum of fatty acids, including a significant amount of the essential omega-3 PUFA, alpha-linolenic acid (ALA).[5][6]
Table 2: Typical Fatty Acid Composition of Safflower and Soybean Oil (%)
| Fatty Acid | Safflower Oil | Soybean Oil |
| Linoleic Acid (Omega-6) | 77.0 | 51.0 |
| Oleic Acid (Omega-9) | 12.45 - 35.15 | 23.0 |
| Palmitic Acid | 5.7 - 8.2 | 10.0 |
| Stearic Acid | 1.88 - 2.57 | 4.0 |
| Alpha-Linolenic Acid (Omega-3) | - | 7.0 - 10.0 |
Safflower Oil: The Primary Source of Linoleic Acid
The high concentration of linoleic acid in safflower oil makes it a potent tool for preventing and treating EFAD.[2][3] Linoleic acid is a precursor to arachidonic acid (AA), an essential component of cell membranes and a key player in various signaling pathways.
Soybean Oil: Providing a Balanced Fatty Acid Profile
Soybean oil complements safflower oil by providing a significant source of alpha-linolenic acid. ALA is the parent compound of the omega-3 fatty acid family, which includes eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). These omega-3 fatty acids are crucial for normal development and function of the brain and retina, and they also play a critical role in modulating inflammatory responses.[6][7] The inclusion of soybean oil in this compound helps to provide a more balanced omega-6 to omega-3 ratio than safflower oil alone.
Signaling Pathways of Safflower and Soybean Oil Fatty Acids
The fatty acids derived from safflower and soybean oil are not merely sources of energy; they are active signaling molecules that influence a myriad of cellular processes, most notably inflammation. The balance between omega-6 and omega-3 fatty acids is critical in determining the inflammatory tone of the body.
Linoleic acid (from safflower and soybean oil) is metabolized into arachidonic acid, which is a substrate for the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes produce a class of signaling molecules called eicosanoids, which include prostaglandins and leukotrienes.[8][9] Eicosanoids derived from arachidonic acid are generally pro-inflammatory.[10]
Conversely, alpha-linolenic acid (from soybean oil) is the precursor for EPA and DHA. EPA competes with arachidonic acid for the same metabolic enzymes (COX and LOX), leading to the production of a different class of eicosanoids (e.g., prostaglandin E3, leukotriene B5) that are significantly less inflammatory or are even anti-inflammatory.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. A double-blind, randomized clinical trial comparing soybean oil–based versus olive oil–based lipid emulsions in adult medical–surgical intensive care unit patients requiring parenteral nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Articles [globalrx.com]
- 7. cmaj.ca [cmaj.ca]
- 8. Radioimmunoassay measurement of prostaglandins E, A, and F in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Liposyn™ II: A Technical Guide for Foundational Biological Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Liposyn™ II, an intravenous fat emulsion, has long been utilized in clinical settings for parenteral nutrition. Beyond its clinical applications, Liposyn™ II presents a valuable tool for foundational biological research, offering a readily available and complex lipid source for in vitro and in vivo studies. This technical guide provides a comprehensive overview of Liposyn™ II's composition, its application as a lipid supplement in biomedical research, detailed experimental protocols for its use in cell culture, and a review of its known effects on key cellular signaling pathways. This document is intended to serve as a core resource for researchers seeking to leverage Liposyn™ II in their experimental designs to investigate lipid metabolism, cellular signaling, and the pathophysiology of metabolic diseases.
Introduction
Lipid metabolism is a cornerstone of cellular function, impacting everything from energy homeostasis and membrane structure to signal transduction. Dysregulation of lipid metabolism is implicated in a myriad of diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease. Intravenous fat emulsions, such as Liposyn™ II, provide a complex mixture of triglycerides, phospholipids, and essential fatty acids, mimicking the composition of circulating lipoproteins. This makes them a relevant tool for studying the cellular and physiological responses to lipid exposure in a controlled laboratory setting.
Liposyn™ II is a sterile, non-pyrogenic fat emulsion composed of a mixture of safflower oil and soybean oil, stabilized by egg phosphatides.[1][2] Its well-defined composition and clinical history make it a reliable and reproducible reagent for foundational biological research. This guide will delve into the technical details of using Liposyn™ II as a lipid supplement, enabling researchers to confidently incorporate it into their studies.
Composition and Physicochemical Properties of Liposyn™ II
Liposyn™ II is available in 10% and 20% concentrations. The primary components are safflower oil and soybean oil, which provide a rich source of polyunsaturated fatty acids, particularly linoleic acid. Egg phosphatides act as an emulsifier, and glycerin is added to adjust tonicity.[1][2]
Quantitative Composition
The following tables summarize the quantitative composition of Liposyn™ II 10% and 20% formulations.[1][2]
Table 1: Composition of Liposyn™ II 10%
| Component | Concentration |
| Safflower Oil | 5% |
| Soybean Oil | 5% |
| Egg Phosphatides | up to 1.2% |
| Glycerin | 2.5% |
| Water for Injection | q.s. |
| pH | 8.0 (6.0 - 9.0) |
| Osmolarity (mOsm/L) | 276 (actual) |
| Total Caloric Value (kcal/mL) | 1.1 |
| Linoleic Acid (kcal/mL) | ~0.6 |
Table 2: Composition of Liposyn™ II 20%
| Component | Concentration |
| Safflower Oil | 10% |
| Soybean Oil | 10% |
| Egg Phosphatides | 1.2% |
| Glycerin | 2.5% |
| Water for Injection | q.s. |
| pH | 8.3 (6.0 - 9.0) |
| Osmolarity (mOsm/L) | 258 (actual) |
| Total Caloric Value (kcal/mL) | 2.0 |
| Linoleic Acid (kcal/mL) | ~1.2 |
Fatty Acid Profile
The major component fatty acids of the 50/50 safflower/soybean oil mixture in Liposyn™ II are approximately 65.8% linoleic acid, 17.7% oleic acid, 8.8% palmitic acid, 3.4% stearic acid, and 4.2% linolenic acid.
Applications in Foundational Biological Research
Liposyn™ II has been utilized in research to investigate the cellular and molecular mechanisms underlying metabolic diseases. Its primary applications in a research setting include:
-
Induction of Insulin Resistance: Liposyn™ II can be used to model hyperlipidemia and study its effects on insulin signaling in various cell types and animal models.
-
Modulation of Cell Proliferation: The fatty acid components of Liposyn™ II have been shown to influence cell cycle progression, particularly in the context of pancreatic β-cell proliferation.
-
Investigation of Lipid-Mediated Signaling: As a source of diverse fatty acids, Liposyn™ II can be used to explore the impact of lipids on various signaling pathways beyond insulin signaling.
Experimental Protocols
The following protocols provide a framework for utilizing Liposyn™ II in a laboratory setting. Researchers should optimize these protocols for their specific cell types and experimental questions.
Preparation of a Free Fatty Acid (FFA) Mixture Mimicking Liposyn™ II for In Vitro Studies
For researchers who wish to work with a defined mixture of free fatty acids that mimics the composition of Liposyn™ II, the following protocol can be adapted.[3]
Materials:
-
Linoleic acid
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Sterile PBS
Procedure:
-
Prepare stock solutions of each fatty acid in ethanol.
-
Combine the fatty acid stock solutions in a sterile tube to achieve a final molar ratio of 7:2:1 (linoleic:oleic:palmitic acid).[3]
-
Evaporate the ethanol under a stream of nitrogen gas.
-
Resuspend the fatty acid mixture in a solution of fatty acid-free BSA in PBS to the desired final concentration. The BSA acts as a carrier to solubilize the fatty acids and facilitate their uptake by cells. A common working concentration is 0.5% BSA.[3]
-
Gently agitate the solution at 37°C for at least 1 hour to ensure complete conjugation of the fatty acids to BSA.
-
Sterile-filter the FFA-BSA solution before adding it to cell culture media.
General Protocol for Treatment of Cultured Cells with Lipid Emulsions
This protocol provides a general guideline for applying lipid emulsions like Liposyn™ II or Intralipid to cultured cells.
Materials:
-
Liposyn™ II (10% or 20%) or other sterile lipid emulsion
-
Complete cell culture medium appropriate for the cell line
-
Sterile pipettes and tubes
Procedure:
-
Sterile Handling: All manipulations should be performed in a sterile cell culture hood.
-
Dilution: Directly adding the concentrated emulsion to the cell culture medium can lead to cytotoxicity. It is recommended to prepare a working stock by diluting the lipid emulsion in serum-free medium or PBS. The final concentration in the cell culture will need to be optimized for each cell line and experimental endpoint. A starting point for optimization could be a 1:100 or 1:1000 dilution of the 10% or 20% emulsion.
-
Application to Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of the lipid emulsion.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the specific research question, ranging from a few hours to several days.
-
Monitoring: Monitor the cells for any signs of toxicity, such as changes in morphology or a decrease in viability.
-
Assay: After the incubation period, the cells can be harvested for downstream analysis, such as Western blotting, qPCR, or functional assays.
In Vivo Infusion of Liposyn™ II in Animal Models
For in vivo studies, Liposyn™ II can be infused intravenously to induce a state of hyperlipidemia.
Materials:
-
Liposyn™ II (10% or 20%)
-
Saline (0.9% NaCl)
-
Infusion pump
-
Catheters appropriate for the animal model
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant a catheter into a suitable vein (e.g., jugular vein in rodents).
-
Infusion Solution: Liposyn™ II is typically co-infused with heparin to prevent coagulation.
-
Infusion Protocol: The infusion rate and duration will depend on the experimental goals. For example, to induce insulin resistance, a continuous infusion for several hours to days may be necessary.
-
Monitoring: Monitor the animal's physiological parameters throughout the infusion period.
-
Sample Collection: At the end of the infusion, blood and tissue samples can be collected for analysis.
Key Signaling Pathways Modulated by Liposyn™ II
Research utilizing Liposyn™ II and its components has shed light on its impact on critical cellular signaling pathways, particularly those involved in metabolism.
Insulin Signaling Pathway
Infusion of Liposyn™ II has been shown to induce insulin resistance by impairing key steps in the insulin signaling cascade. Specifically, it has been demonstrated to inhibit the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent activation of Phosphatidylinositol 3-kinase (PI3K). This leads to reduced activation of Akt (also known as Protein Kinase B), a central node in the insulin signaling pathway that mediates many of insulin's metabolic effects, including glucose uptake and glycogen synthesis.
Caption: Insulin signaling pathway and points of inhibition by this compound.
β-Cell Proliferation Pathway
The components of Liposyn™ II, particularly linoleic and palmitic acids, have been shown to inhibit glucose-stimulated pancreatic β-cell proliferation.[3] This effect is mediated, at least in part, by the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p16 (CDKN2A) and p18 (CDKN2C). These proteins act as brakes on the cell cycle, preventing the progression from the G1 to the S phase.
Caption: Inhibition of β-cell proliferation by this compound components.
Conclusion
Liposyn™ II serves as a valuable and accessible tool for researchers investigating the multifaceted roles of lipids in biology and disease. Its well-defined composition provides a standardized lipid challenge for in vitro and in vivo models. This technical guide offers a foundational resource for the application of Liposyn™ II in biological research, providing detailed compositional data, adaptable experimental protocols, and insights into its effects on key signaling pathways. By leveraging this complex lipid supplement, the research community can continue to unravel the intricate mechanisms of lipid metabolism and its impact on human health.
References
An In-Depth Technical Guide to the Emulsifier Composition of Liposyn II and Its Research Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emulsifier composition of Liposyn II, a widely utilized intravenous fat emulsion, and delves into its significant implications for scientific research and drug development. The core of this guide focuses on the technical specifications of the emulsifier, detailed experimental methodologies, and the visualization of associated biological pathways.
Core Composition of this compound Emulsifier: Egg Phosphatides
This compound utilizes purified egg phosphatides, also known as egg lecithin, as its emulsifying agent. This emulsifier is critical for stabilizing the oil-in-water emulsion, preventing the coalescence of lipid droplets and ensuring its safety and efficacy for intravenous administration. The egg phosphatide composition is a complex mixture of various phospholipids, each contributing to the overall properties of the emulsion.
Quantitative Breakdown of this compound Formulations
This compound is available in two concentrations, 10% and 20%, with the primary difference being the concentration of the oil components and, consequently, the emulsifier.[1][2]
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Water for Injection | q.s. | q.s. |
| pH (approx.) | 8.0 (6.0 - 9.0) | 8.3 (6.0 - 9.0) |
| Osmolarity (mOsm/L) | 276 | 258 |
| Total Calories (kcal/mL) | 1.1 | 2.0 |
Detailed Composition of Egg Phosphatides
The emulsifying properties of this compound are dictated by the specific composition of the egg phosphatides. This mixture primarily consists of phosphatidylcholine (PC) and phosphatidylethanolamine (PE), with smaller amounts of other phospholipids.[3][4]
| Phospholipid Class | Percentage of Total Phospholipids | Key Fatty Acids |
| Phosphatidylcholine (PC) | ~76-78.5% | Palmitic (16:0), Stearic (18:0), Oleic (18:1), Linoleic (18:2) |
| Phosphatidylethanolamine (PE) | ~17.5-22% | Stearic (18:0), Oleic (18:1), Linoleic (18:2), Arachidonic (20:4) |
| Sphingomyelin (SM) | ~2.5% | Palmitic (16:0), Stearic (18:0), Nervonic (24:1) |
| Plasmalogen | ~0.9% | - |
| Phosphatidylinositol (PI) | ~0.6% | Stearic (18:0), Arachidonic (20:4) |
| Other Phospholipids | ~2% | - |
Research Implications of this compound's Egg Phosphatide Emulsifier
The unique composition of the egg phosphatide emulsifier in this compound has several important implications for researchers in various fields, from drug delivery to immunology.
Drug Delivery and Formulation Science
Egg lecithin is a cornerstone of liposome technology for drug delivery.[5] The phospholipid bilayer of liposomes can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and enabling targeted delivery. The specific blend of phospholipids in this compound's emulsifier can influence the physicochemical properties of these drug carriers.
Logical Relationship: From Emulsifier to Drug Delivery Vehicle
Immunology and Inflammation Research
The phospholipid components of the emulsifier can actively modulate immune responses. Research suggests that egg yolk lipids can influence T-helper 2 (Th2) responses and dendritic cell activation.[6] This has significant implications for studies involving immune modulation, vaccine adjuvants, and the investigation of inflammatory diseases.
Cellular Signaling Pathways
Phospholipids are not merely structural components of cell membranes; they are also key players in cellular signaling. The major components of this compound's emulsifier, phosphatidylcholine and sphingomyelin, are precursors to important second messengers.
Phosphatidylcholine Signaling Pathway
References
An In-Depth Technical Guide to the Caloric and Nutritional Values of Liposyn II for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the caloric and nutritional properties of Liposyn II, a sterile, nonpyrogenic fat emulsion. The information herein is intended to assist researchers, scientists, and drug development professionals in the meticulous design of experiments where precise caloric and nutritional input is critical. This document outlines the composition, caloric content, and key physicochemical properties of this compound 10% and 20% solutions. Furthermore, it details potential signaling pathways influenced by its primary fatty acid components and provides example experimental protocols for in vitro and in vivo studies.
Data Presentation: Quantitative Summary of this compound Properties
The following tables summarize the key quantitative data for this compound 10% and 20%, facilitating easy comparison for experimental planning.
Table 1: Composition of this compound
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Water for Injection | q.s. | q.s. |
Table 2: Caloric and Nutritional Values of this compound
| Parameter | This compound 10% | This compound 20% |
| Total Caloric Value | 1.1 kcal/mL | 2.0 kcal/mL |
| Calories from Linoleic Acid | ~0.6 kcal/mL | ~1.2 kcal/mL |
| Fatty Acid Composition | ||
| Linoleic Acid | ~65.8% | ~65.8% |
| Oleic Acid | ~17.7% | ~17.7% |
| Palmitic Acid | ~8.8% | ~8.8% |
| Stearic Acid | ~3.4% | ~3.4% |
| Linolenic Acid | ~4.2% | ~4.2% |
Table 3: Physicochemical Properties of this compound
| Property | This compound 10% | This compound 20% |
| Osmolarity | ~276 mOsmol/L | ~258 mOsmol/L |
| pH | ~8.0 (6.0 - 9.0) | ~8.3 (6.0 - 9.0) |
| Emulsified Fat Particle Diameter | ~0.4 micron | ~0.4 micron |
Signaling Pathways Modulated by this compound Components
The primary fatty acid components of this compound, linoleic acid and oleic acid, are known to modulate various cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes where this compound is used as a lipid source.
Linoleic Acid-Mediated Proinflammatory Signaling
Linoleic acid, a major component of this compound, can activate proinflammatory signaling cascades in vascular endothelial cells.[1] This is primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[1] Activation of these pathways can lead to the downstream activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation.[1]
Oleic Acid-Mediated Signaling Pathways
Oleic acid, another significant component of this compound, has been shown to influence multiple signaling pathways involved in cell migration, proliferation, and metabolism.
One key pathway involves the activation of Transforming Growth Factor-β (TGFβ) signaling. Oleic acid can promote the phosphorylation of Smad3, a downstream effector of the TGFβ pathway, leading to the expression of genes associated with epithelial-mesenchymal transition (EMT) and cancer progression.[2][3]
Additionally, oleic acid can induce cell migration through a pathway dependent on Free Fatty Acid Receptors 1 and 4 (FFAR1/4), Epidermal Growth Factor Receptor (EGFR), and the PI3K/Akt pathway.[4][5]
Experimental Protocols
The following are example protocols for the use of this compound in in vitro and in vivo research settings. These are intended as a starting point and should be optimized for specific experimental needs.
In Vitro Cell Culture Protocol
This protocol describes the use of this compound as a lipid supplement in cell culture media to study the effects of a complex lipid source on cellular processes.
Objective: To assess the impact of this compound on cell proliferation and signaling in a selected cell line.
Materials:
-
This compound 10% or 20% sterile emulsion
-
Cell line of interest (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or serum-free supplement
-
Phosphate Buffered Saline (PBS)
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Preparation of this compound-supplemented medium:
-
Aseptically dilute this compound to the desired final concentration in the basal medium. It is recommended to start with a concentration range of 0.1% to 2% (v/v) of the this compound emulsion.
-
Gently mix the medium to ensure homogeneity. Avoid vigorous vortexing to prevent emulsion destabilization.
-
Prepare a control medium without this compound supplementation.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
-
Treatment:
-
Remove the existing medium and replace it with the prepared this compound-supplemented medium or control medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Cell Proliferation: At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions.
-
Signaling Pathway Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform Western blotting to analyze the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, Smad3).
-
-
In Vivo Animal Model Protocol
This protocol provides a framework for administering this compound to animal models to investigate its effects on metabolic parameters and tissue-specific signaling.
Objective: To evaluate the in vivo effects of this compound administration on plasma lipid profiles and hepatic signaling pathways in a rodent model.
Materials:
-
This compound 10% or 20% sterile emulsion
-
Rodent model (e.g., mice, rats)
-
Intravenous infusion equipment (e.g., tail vein catheter, infusion pump)
-
Blood collection supplies
-
Reagents for tissue homogenization and analysis
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Catheter Implantation (for continuous infusion):
-
For continuous or frequent administration, surgically implant a catheter into a suitable vein (e.g., jugular vein) under anesthesia.
-
Allow for a post-surgical recovery period.
-
-
This compound Administration:
-
Administer this compound intravenously. The dosage should be calculated based on the caloric requirements and experimental design. A starting point could be a percentage of the total daily caloric intake, similar to parenteral nutrition protocols.[6][7]
-
For example, a dose providing 10-30% of daily calories from fat can be used.
-
Administer as a continuous infusion over a set period (e.g., 24 hours) or as intermittent bolus injections.
-
A control group should receive a vehicle infusion (e.g., sterile saline with glycerin).
-
-
Sample Collection:
-
Collect blood samples at baseline and at specified time points during and after the infusion period.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle).
-
-
Analysis:
-
Plasma Analysis: Analyze plasma for triglycerides, total cholesterol, free fatty acids, and other relevant metabolites.
-
Tissue Analysis:
-
Homogenize tissue samples for protein and/or RNA extraction.
-
Perform Western blotting to analyze signaling pathways in the collected tissues.
-
Gene expression analysis (e.g., qPCR) can also be performed.
-
-
Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and validated for specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.
References
- 1. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleic acid activates TGFβ-Smad3 signaling to promote ovarian cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oleic acid induces migration through a FFAR1/4, EGFR and AKT-dependent pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (Intravenous Fat Emulsion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for the Use of Liposyn II in Total Parenteral Nutrition (TPN) Admixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Liposyn II, an intravenous fat emulsion, in the preparation and administration of total parenteral nutrition (TPN) admixtures. The information is intended to guide researchers and professionals in the proper handling, stability testing, and application of this compound in a laboratory and clinical research setting.
Introduction to this compound in TPN
This compound is a sterile, non-pyrogenic fat emulsion indicated as a source of calories and essential fatty acids for patients requiring parenteral nutrition.[1] It is a mixture of safflower and soybean oils, providing a combination of polyunsaturated fatty acids. When incorporated into TPN admixtures, which also contain amino acids, dextrose, electrolytes, vitamins, and trace elements, the stability of the lipid emulsion is a critical factor for patient safety. Destabilization of the emulsion can lead to the formation of large lipid droplets, which can be harmful upon infusion.[2][3]
This document outlines the protocols for preparing TPN admixtures containing this compound and for evaluating the physicochemical stability of these admixtures through various analytical techniques.
Data Presentation: Stability of this compound in TPN Admixtures
The stability of a TPN admixture is influenced by several factors, including the concentration of components, pH, temperature, and the presence of electrolytes.[3] The following tables summarize representative quantitative data from stability studies of TPN admixtures containing this compound.
Table 1: Physicochemical Stability of a Standard this compound TPN Admixture Over Time at Refrigerated Storage (2-8°C)
| Time Point | pH | Mean Particle Size (nm) | Zeta Potential (mV) | Visual Appearance |
| Initial | 6.2 | 280 | -35 | Homogeneous, milky white |
| 24 hours | 6.2 | 285 | -34 | Homogeneous, milky white |
| 48 hours | 6.1 | 295 | -33 | Homogeneous, milky white |
| 7 days | 6.0 | 310 | -31 | Homogeneous, milky white |
Table 2: Effect of Electrolyte Concentration on the Stability of this compound TPN Admixtures after 24 hours at Room Temperature
| Electrolyte Profile | Divalent Cation Conc. (mEq/L) | pH | Mean Particle Size (nm) | Zeta Potential (mV) | Visual Appearance |
| Low | 5 | 6.3 | 300 | -32 | Homogeneous, milky white |
| Medium | 15 | 6.1 | 350 | -28 | Homogeneous, milky white |
| High | 30 | 5.9 | 450 | -22 | Slight creaming observed |
Experimental Protocols
Protocol for Preparation of a TPN Admixture containing this compound
This protocol describes the aseptic preparation of a 1-liter TPN admixture containing this compound.
Materials:
-
This compound 20% Intravenous Fat Emulsion
-
Aminosyn II 10% (Amino Acid Injection)
-
Dextrose 70% Injection
-
Sterile Water for Injection
-
Electrolyte and trace element additives
-
Sterile, empty EVA (ethylene vinyl acetate) TPN compounding bag
-
Automated compounding device or sterile syringes and needles
-
Laminar flow hood
Procedure:
-
Perform all manipulations within a certified laminar flow hood using strict aseptic technique.
-
Inspect all component solutions for particulate matter, discoloration, and container integrity before use.
-
Using an automated compounding device or sterile syringes, transfer the components into the empty TPN bag in the following sequence to minimize the risk of emulsion destabilization: a. Transfer the required volume of this compound into the TPN bag. b. Transfer the Aminosyn II solution. c. Transfer the Sterile Water for Injection. d. Transfer the Dextrose solution. e. Add electrolytes and trace elements.
-
Gently agitate the bag after the addition of each component to ensure thorough mixing.
-
After all components have been added, visually inspect the final admixture for any signs of phase separation, oiling out, or precipitation.
-
Label the TPN bag with the patient's name, contents, date, and expiration time.
-
Store the prepared TPN admixture under refrigeration at 2-8°C if not for immediate use.[1]
Protocol for Particle Size Analysis of this compound TPN Admixtures
This protocol outlines the measurement of lipid droplet size distribution in a TPN admixture using Dynamic Light Scattering (DLS).
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Allow the TPN admixture to equilibrate to room temperature.
-
Gently invert the TPN bag several times to ensure homogeneity.
-
Withdraw a small, representative sample of the admixture using a sterile syringe.
-
Dilute the sample with a suitable filtered dispersant (e.g., sterile water for injection or the aqueous phase of the TPN) to a concentration appropriate for the DLS instrument. This is a critical step to avoid multiple scattering effects.
-
Transfer the diluted sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including temperature, dispersant viscosity, and refractive index.
-
Perform the measurement to obtain the mean particle size and polydispersity index (PDI).
-
Repeat the measurement in triplicate to ensure reproducibility.
Protocol for Zeta Potential Measurement of this compound TPN Admixtures
This protocol describes the determination of the zeta potential of lipid droplets in a TPN admixture, which is an indicator of emulsion stability.[4]
Instrumentation:
-
Zeta potential analyzer (e.g., Malvern Zetasizer) with an appropriate measurement cell.
Procedure:
-
Prepare the sample as described in the particle size analysis protocol (Section 3.2).
-
Inject the diluted sample into the zeta potential measurement cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the instrument parameters, including dispersant properties and temperature.
-
Apply the electric field and measure the electrophoretic mobility of the lipid droplets.
-
The instrument software will calculate the zeta potential based on the measured mobility.
-
Perform triplicate measurements for each sample.
Protocol for HPLC Analysis of Amino Acid Concentration in TPN Admixtures
This protocol provides a general method for quantifying the concentration of amino acids in a TPN admixture using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Amino acid standards
Procedure:
-
Sample Preparation: a. Withdraw a sample of the TPN admixture. b. If necessary, perform a protein/lipid precipitation step to remove interfering substances. c. Dilute the sample to a known volume with an appropriate diluent.
-
Derivatization (if required): a. Many amino acids require derivatization for detection by fluorescence or UV. A common derivatizing agent is o-phthalaldehyde (OPA). b. Follow a validated derivatization procedure for your specific set of amino acids.
-
HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Inject a known volume of the prepared sample onto the column. c. Run the HPLC method with a suitable gradient elution program to separate the amino acids. d. Detect the amino acids using the fluorescence or UV detector at the appropriate wavelength.
-
Quantification: a. Prepare a calibration curve using known concentrations of amino acid standards. b. Compare the peak areas of the amino acids in the sample to the calibration curve to determine their concentrations.
Mandatory Visualizations
Caption: Workflow for the aseptic preparation of a TPN admixture containing this compound.
Caption: Logical workflow for the assessment of TPN admixture stability.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. [Stability of a lipid emulsion in formulations for total parenteral nutrition] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of pH, temperature, concentration, and time on particle counts in lipid-containing total parenteral nutrition admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Liposyn II as a Lipid Source for Mammalian Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The optimization of mammalian cell culture media is a critical aspect of biopharmaceutical production, directly impacting cell growth, viability, and recombinant protein yield. Lipids are essential components of cellular membranes, serve as signaling molecules, and are a significant source of energy. While many chemically defined media are designed to be lipid-free for consistency and ease of use, supplementation with a balanced lipid source can significantly enhance cell culture performance, particularly in high-density and perfusion cultures.
Liposyn II, a sterile, nonpyrogenic fat emulsion traditionally used for intravenous nutrition in clinical settings, presents a readily available and well-characterized lipid source for cell culture applications.[1][2] It is an emulsion of safflower and soybean oils, providing a rich mixture of polyunsaturated fatty acids, including essential fatty acids like linoleic acid.[1][2] This document provides detailed application notes and protocols for the use of this compound as a lipid supplement in mammalian cell culture media, with a focus on Chinese Hamster Ovary (CHO) cells, a workhorse for monoclonal antibody (mAb) production.[3][4]
Composition of this compound
This compound is available in 10% and 20% concentrations. The primary components are safflower oil and soybean oil, emulsified with egg phosphatides in glycerin and water.[1][2] The approximate fatty acid composition is crucial for understanding its potential impact on cell physiology.
Table 1: Composition of this compound (10% and 20%)
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Total Calories | 1.1 kcal/mL | 2.0 kcal/mL |
| Linoleic Acid | approx. 0.6 kcal/mL | approx. 1.2 kcal/mL |
| Source:[1][2] |
Expected Impact on Mammalian Cell Culture Performance
Supplementation of cell culture media with an appropriate lipid source like this compound is expected to yield several benefits. These include improved cell growth and viability, enhanced productivity of recombinant proteins, and protection against shear stress in bioreactors. The following table summarizes hypothetical yet representative data based on typical outcomes of lipid supplementation in CHO cell cultures.
Table 2: Representative Data on the Effect of this compound Supplementation on CHO Cell Fed-Batch Culture Performance
| Parameter | Control (No Lipid Supplement) | 1% (v/v) this compound 10% Supplementation |
| Peak Viable Cell Density (VCD) (x 10^6 cells/mL) | 15.2 | 18.5 |
| Culture Viability at Day 14 (%) | 75 | 88 |
| Monoclonal Antibody (mAb) Titer (g/L) | 3.8 | 5.2 |
| Specific Productivity (pcd) | 25 | 30 |
Note: The data presented in this table is illustrative and based on general trends observed with lipid supplementation in CHO cell cultures. Actual results may vary depending on the cell line, basal medium, and process parameters.
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for addition to cell culture media.
Materials:
-
This compound (10% or 20%)
-
Sterile, cell culture grade water or basal medium
-
Sterile conical tubes (50 mL)
-
Sterile syringe filters (0.22 µm)
-
Laminar flow hood or biosafety cabinet
Procedure:
-
In a laminar flow hood, aseptically transfer the desired volume of this compound from its original container to a sterile 50 mL conical tube.
-
Dilute the this compound emulsion to the desired stock concentration (e.g., 1% or 2% v/v) with sterile, cell culture grade water or the basal medium to be used in the experiment. It is crucial to dilute the emulsion before filtration to reduce viscosity.
-
Gently mix the solution by inverting the tube several times. Avoid vigorous vortexing to prevent emulsion breakdown.
-
Aseptically filter the diluted this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile container. Due to the nature of the emulsion, a filter with a larger surface area may be necessary to prevent clogging.
-
Store the sterile stock solution at 2-8°C and protect it from light. It is recommended to use the stock solution within one week of preparation.
Protocol 2: Supplementation of this compound in Mammalian Cell Culture Media
Objective: To supplement mammalian cell culture medium with this compound and adapt cells to the lipid-enriched environment.
Materials:
-
Mammalian cell line (e.g., CHO-S)
-
Basal cell culture medium (serum-free, chemically defined)
-
Sterile this compound stock solution (from Protocol 1)
-
Shake flasks or bioreactor
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
Part A: Initial Titration and Optimization
-
To determine the optimal concentration of this compound, set up a series of small-scale cultures (e.g., in shake flasks) with varying concentrations of the this compound stock solution (e.g., 0.1%, 0.5%, 1.0%, 1.5% v/v).
-
Include a control culture with no this compound supplementation.
-
Inoculate the flasks with cells at a standard seeding density.
-
Monitor cell growth (VCD) and viability daily.
-
At the end of the culture period, measure the final product titer (e.g., mAb concentration).
-
Based on the results, select the optimal this compound concentration that provides the best balance of cell growth, viability, and productivity.
Part B: Cell Adaptation
-
For long-term cultures or for establishing a stable production process, it is advisable to adapt the cells to the lipid-supplemented medium gradually.
-
Start by culturing the cells in a medium containing a low concentration of this compound (e.g., 25% of the optimal concentration).
-
Subculture the cells for at least 3-5 passages in this medium, ensuring that they maintain high viability and consistent growth rates.
-
Gradually increase the concentration of this compound in the medium over subsequent passages until the optimal concentration is reached.
-
Once adapted, the cells can be routinely cultured in the this compound-supplemented medium.
Part C: Fed-Batch Culture Supplementation
-
For fed-batch cultures, this compound can be added as a component of the feed medium.
-
Prepare the feed medium containing the desired concentration of the sterile this compound stock solution along with other nutrients.
-
Administer the feed according to the established feeding strategy for the specific process.
Visualizations
Signaling Pathway
Lipid supplementation can influence various cellular pathways, including those involved in lipid metabolism and membrane biosynthesis. The Sterol Regulatory Element-Binding Protein 1 (SREBF1) is a key transcription factor that regulates the expression of genes involved in fatty acid and cholesterol synthesis.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. WO1990003429A1 - Lipid microemulsions for culture media - Google Patents [patents.google.com]
- 3. Investigating the role of fatty acids in CHO cell culture and the development of novel genome engineering tools - DORAS [doras.dcu.ie]
- 4. CHO Cells in Antibody Production | evitria Official Journal [evitria.com]
Standard Operating Procedure for Liposyn™ II Supplementation in Laboratory Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liposyn™ II, an intravenous fat emulsion composed of 50% safflower oil and 50% soybean oil, serves as a source of calories and essential fatty acids for patients requiring parenteral nutrition.[1] In the realm of laboratory research, it is a valuable tool for investigating the physiological and pathophysiological roles of lipids in various biological systems. These application notes provide detailed protocols for the use of Liposyn™ II in both in vitro and in vivo research models, offering guidance on preparation, administration, and analysis of its effects.
Liposyn™ II provides a balanced mixture of polyunsaturated fatty acids, primarily linoleic acid (an omega-6 fatty acid) and oleic acid (an omega-9 fatty acid), with a smaller proportion of alpha-linolenic acid (an omega-3 fatty acid). This composition makes it a relevant model for studying the impact of dietary fats on cellular and systemic processes, including signal transduction, inflammation, and metabolic regulation.
Data Presentation
Table 1: Composition of Liposyn™ II (10% and 20%)
| Component | 10% Emulsion | 20% Emulsion |
| Safflower Oil | 50 g/L | 100 g/L |
| Soybean Oil | 50 g/L | 100 g/L |
| Egg Phospholipids | 12 g/L | 12 g/L |
| Glycerin | 25 g/L | 25 g/L |
| Caloric Value | 1.1 kcal/mL | 2.0 kcal/mL |
| Data sourced from product information. |
Table 2: Recommended Starting Dosages for In Vivo Research
| Animal Model | Administration Route | Recommended Dose (g fat/kg/day) | Infusion Rate | Reference |
| Mouse | Intravenous (tail vein) | 2 - 4 g/kg | 0.1 - 0.2 mL/minute | [2][3] |
| Rat | Intravenous (jugular vein) | 2 - 3 g/kg | 0.2 - 0.5 mL/minute | [2] |
| Rabbit | Intravenous (marginal ear vein) | 1 - 2.5 g/kg | 0.5 - 1.0 mL/minute | [4] |
| Note: These are starting recommendations and should be optimized for specific experimental goals. Continuous infusion is often preferred over bolus injections to mimic parenteral nutrition. |
Experimental Protocols
Protocol 1: In Vitro Supplementation of Cultured Cells
This protocol describes the preparation and application of Liposyn™ II to cell cultures to investigate the cellular effects of lipid supplementation.
Materials:
-
Liposyn™ II (10% or 20% emulsion)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., hepatocytes, adipocytes, macrophages)
Procedure:
-
Preparation of Liposyn™ II Stock Solution:
-
Under sterile conditions in a biological safety cabinet, dilute the Liposyn™ II emulsion in complete cell culture medium to a desired stock concentration (e.g., 10 mM total fatty acids).
-
Gently mix by inverting the tube. Avoid vigorous vortexing to prevent emulsion breakdown.
-
For sensitive cell lines, filter-sterilize the diluted emulsion using a 0.22 µm syringe filter.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for optimal growth during the experiment.
-
Allow cells to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
-
Treatment with Liposyn™ II:
-
Remove the existing culture medium from the cells.
-
Add the prepared Liposyn™ II-supplemented medium to the cells at the final desired concentration (e.g., 100 µM, 250 µM, 500 µM total fatty acids).
-
Include a vehicle control (culture medium without Liposyn™ II).
-
Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various analyses, including:
-
Lipid Uptake Assays: Quantify intracellular lipid accumulation using methods like Oil Red O staining or fluorescent lipid probes (e.g., BODIPY).
-
Gene Expression Analysis: Isolate RNA to analyze the expression of genes involved in lipid metabolism and signaling pathways (e.g., PPARA, SREBF1) via qPCR or RNA-seq.
-
Protein Analysis: Perform Western blotting to assess the activation of signaling proteins (e.g., phosphorylation of AKT, ERK).
-
Metabolic Assays: Measure cellular respiration and fatty acid oxidation using techniques like Seahorse XF analysis.
-
-
Protocol 2: Induction of Hyperlipidemia in a Murine Model
This protocol details the procedure for inducing a state of hyperlipidemia in mice using intravenous administration of Liposyn™ II, a model relevant for studying metabolic diseases.
Materials:
-
Liposyn™ II (20% emulsion)
-
Sterile saline solution (0.9% NaCl)
-
Insulin syringes (29G or smaller)
-
Mouse restrainer
-
Warming lamp or pad
Procedure:
-
Animal Acclimatization:
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water for at least one week before the experiment.
-
-
Preparation of Infusion Solution:
-
Administration:
-
Warm the mouse briefly under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Slowly administer the prepared Liposyn™ II solution via the lateral tail vein. The infusion rate should be approximately 0.1-0.2 mL/minute to avoid adverse reactions.
-
For chronic studies, consider surgical implantation of a jugular vein catheter for continuous infusion.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any signs of distress during and after the infusion.
-
Collect blood samples at specified time points (e.g., 0, 4, 8, 24 hours post-infusion) via retro-orbital or submandibular bleeding to measure plasma lipid profiles (triglycerides, total cholesterol, HDL, LDL).
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, heart) for histological analysis and molecular studies.
-
Mandatory Visualizations
References
Liposyn II as a Vehicle for Lipophilic Drug Delivery Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Liposyn II, a sterile fat emulsion, as a vehicle for the experimental delivery of lipophilic drugs. This compound, a clinically used source of calories and essential fatty acids for parenteral nutrition, offers a biocompatible and readily available platform for preclinical research involving poorly water-soluble therapeutic agents. Its composition, primarily based on soybean oil and safflower oil, provides a lipid core capable of solubilizing and encapsulating lipophilic compounds for intravenous administration in experimental settings.
Introduction to this compound for Drug Delivery
This compound is a sterile, nonpyrogenic fat emulsion available in 10% and 20% concentrations. Its primary components are safflower oil and soybean oil, with egg phosphatides as an emulsifier and glycerin to adjust tonicity. The lipid droplets in this compound mimic the structure of naturally occurring chylomicrons, making it a suitable candidate for delivering lipophilic drugs through a similar physiological pathway. The use of such lipid emulsions can enhance the solubility and bioavailability of lipophilic drugs, potentially altering their pharmacokinetic profiles and enabling intravenous administration for experimental purposes.
Composition and Properties of this compound
A clear understanding of this compound's composition is crucial for its application in drug delivery experiments. The key components are summarized in the table below.
| Component | This compound 10% | This compound 20% | Function in Drug Delivery |
| Safflower Oil | 5% | 10% | Lipophilic core for drug solubilization |
| Soybean Oil | 5% | 10% | Lipophilic core for drug solubilization |
| Egg Phosphatides | up to 1.2% | 1.2% | Emulsifier, forms the lipid bilayer around the oil core |
| Glycerin | 2.5% | 2.5% | Tonicity adjusting agent |
| pH | 6.0 - 9.0 | 6.0 - 9.0 | Influences drug stability and compatibility |
| Osmolarity (mOsmol/L) | ~276 | ~258 | Important for physiological compatibility |
| Total Caloric Value (kcal/mL) | 1.1 | 2.0 |
Experimental Protocols
The following sections provide detailed protocols for key experiments involving the use of this compound as a drug delivery vehicle. These protocols are based on established methodologies for similar lipid emulsions and should be adapted and optimized for the specific lipophilic drug and experimental model.
Protocol for Incorporation of Lipophilic Drug into this compound
This protocol describes a passive loading method, which is a straightforward approach for incorporating a lipophilic drug into a pre-formed emulsion like this compound.
Materials:
-
This compound (10% or 20%)
-
Lipophilic drug of interest
-
Sterile, pyrogen-free glassware
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
-
Organic solvent (if necessary, e.g., ethanol, acetone) of high purity
Procedure:
-
Drug Preparation:
-
Accurately weigh the desired amount of the lipophilic drug.
-
If the drug is not readily soluble in the lipid phase, it may be necessary to first dissolve it in a minimal amount of a volatile, water-miscible organic solvent. Caution: The use of organic solvents should be minimized and the final concentration in the emulsion should be below toxic levels.
-
-
Incorporation:
-
Aseptically transfer a known volume of this compound into a sterile container.
-
Place the container on a magnetic stirrer in a sterile environment (e.g., a laminar flow hood).
-
Slowly add the drug (as a powder or concentrated solution) to the this compound emulsion while stirring gently.
-
Continue stirring for a predetermined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for partitioning of the drug into the lipid phase. The optimal time and temperature should be determined empirically for each drug.
-
-
Sterilization (if necessary):
-
If the drug incorporation process was not performed under strict aseptic conditions, the final drug-loaded emulsion may need to be sterilized. Filtration through a 0.22 µm sterile syringe filter is a common method. Note: Ensure the filter is compatible with lipid emulsions and does not bind the drug.
-
-
Characterization:
-
Determine the drug loading efficiency and encapsulation efficiency using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy) after separating the unincorporated drug.
-
Caption: Workflow for incorporating a lipophilic drug into this compound.
Protocol for Particle Size and Zeta Potential Analysis
Characterizing the particle size distribution and surface charge of the drug-loaded emulsion is critical to ensure its stability and predict its in vivo behavior.
Materials:
-
Drug-loaded this compound
-
Deionized water or appropriate buffer for dilution
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the drug-loaded this compound with deionized water or a suitable buffer to achieve the optimal particle concentration for the DLS instrument. The dilution factor should be recorded.
-
-
Particle Size Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample to a clean cuvette.
-
Perform the particle size measurement according to the instrument's instructions.
-
Record the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.3 is generally considered acceptable for parenteral emulsions.
-
-
Zeta Potential Measurement:
-
Use a specific cuvette for zeta potential measurement.
-
Perform the measurement according to the instrument's instructions.
-
Record the zeta potential value. A zeta potential of at least ±30 mV is generally indicative of a stable emulsion.
-
Data Presentation:
| Formulation | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Blank this compound | e.g., 250 ± 10 | e.g., 0.15 ± 0.02 | e.g., -40 ± 5 |
| Drug-Loaded this compound | e.g., 260 ± 12 | e.g., 0.18 ± 0.03 | e.g., -35 ± 4 |
Protocol for In Vitro Drug Release Study
This protocol uses a dialysis bag method to assess the in vitro release kinetics of the lipophilic drug from this compound.
Materials:
-
Drug-loaded this compound
-
Dialysis membrane tubing (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Shaking water bath or orbital shaker
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Dialysis Bag Preparation:
-
Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Loading the Dialysis Bag:
-
Pipette a known volume (e.g., 1-2 mL) of the drug-loaded this compound into the dialysis bag.
-
Securely close the other end of the bag, ensuring some headspace to allow for movement.
-
-
Release Study:
-
Place the sealed dialysis bag into a vessel containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Place the vessel in a shaking water bath set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Caption: Workflow for in vitro drug release testing using a dialysis method.
Protocol for In Vitro Cellular Uptake Study
This protocol provides a general framework for assessing the cellular uptake of the drug-loaded this compound in a relevant cell line (e.g., cancer cells).
Materials:
-
Drug-loaded this compound (with a fluorescently labeled drug or lipid for visualization)
-
Appropriate cell line and complete cell culture medium
-
96-well or 24-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Remove the cell culture medium and replace it with fresh medium containing various concentrations of the drug-loaded this compound. Include appropriate controls (e.g., free drug, blank this compound).
-
Incubate the cells for different time periods (e.g., 1, 4, 24 hours).
-
-
Washing:
-
After incubation, remove the treatment medium and wash the cells several times with cold PBS to remove any non-internalized emulsion.
-
-
Quantification/Visualization:
-
For fluorescence microscopy: Fix and stain the cells as required and visualize the intracellular fluorescence.
-
For flow cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.
-
For quantitative analysis (e.g., HPLC): Lyse the cells and extract the drug for quantification.
-
Protocol for In Vivo Pharmacokinetic Study (Mouse Model)
This protocol outlines a basic pharmacokinetic study in mice to evaluate the in vivo behavior of the drug formulated in this compound. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Drug-loaded this compound
-
Appropriate mouse strain
-
Sterile syringes and needles for intravenous injection
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrument for drug quantification in plasma
Procedure:
-
Animal Dosing:
-
Administer a single intravenous bolus of the drug-loaded this compound via the tail vein at a predetermined dose. Include a control group receiving the free drug if applicable.
-
-
Blood Sampling:
-
Collect blood samples at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
-
Plasma Analysis:
-
Develop and validate an analytical method to quantify the drug concentration in the plasma samples.
-
Determine the drug concentration in each sample.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).
-
Signaling Pathway Investigation
The delivery of a lipophilic drug via this compound may influence its interaction with target cells and subsequent activation or inhibition of signaling pathways. The investigation of these pathways is highly dependent on the specific drug and its known mechanism of action. Below is a generalized workflow for such an investigation.
Caption: Generalized workflow for investigating drug-induced signaling pathways.
Protocol Outline for Signaling Pathway Analysis:
-
Hypothesis Formulation: Based on the known pharmacology of the drug, hypothesize which signaling pathways are likely to be affected.
-
Cell Treatment: Treat the target cells with the drug-loaded this compound, free drug, and blank this compound as controls.
-
Protein and RNA Isolation: After treatment, lyse the cells and isolate total protein and RNA.
-
Western Blotting: Use Western blotting to analyze the expression and phosphorylation status of key proteins in the hypothesized signaling pathway.
-
Quantitative PCR (qPCR): Use qPCR to measure the expression levels of target genes that are regulated by the signaling pathway.
-
Data Analysis: Compare the results from the different treatment groups to determine the effect of the drug-loaded this compound on the signaling pathway of interest.
Stability Testing
The stability of the drug-loaded this compound formulation is critical for ensuring the reliability and reproducibility of experimental results.
Protocol Outline for Stability Testing:
-
Storage Conditions: Store aliquots of the drug-loaded emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.[1]
-
Time Points: Analyze the samples at various time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).[2]
-
Parameters to Monitor:
-
Visual Inspection: Check for any signs of phase separation, creaming, or aggregation.
-
Particle Size and PDI: Measure any changes in the particle size distribution.[2]
-
Zeta Potential: Monitor for any changes in the surface charge.[2]
-
Drug Content: Quantify the amount of drug remaining in the formulation to assess for degradation.
-
pH: Measure any changes in the pH of the emulsion.[1]
-
Data Presentation:
| Time (weeks) | Storage Condition | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Content (%) |
| 0 | - | 100 | |||
| 4 | 4°C | ||||
| 4 | 25°C | ||||
| 8 | 4°C | ||||
| 8 | 25°C |
Conclusion
This compound can serve as a valuable and convenient vehicle for the preclinical investigation of lipophilic drugs. Its well-defined composition and clinical track record for safety provide a strong foundation for its use in experimental drug delivery. By following the detailed protocols and characterization methods outlined in these application notes, researchers can effectively formulate and evaluate lipophilic drug candidates, paving the way for further development. It is imperative that each protocol is optimized for the specific drug and experimental context to ensure accurate and reproducible results.
References
Application Notes and Protocols for Liposyn® II in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage calculation and intravenous administration of Liposyn® II, a sterile, nonpyrogenic fat emulsion, in preclinical animal studies. This document is intended to guide researchers in designing and executing experiments that require intravenous lipid administration for nutritional support or as a vehicle for lipophilic agents.
Introduction to Liposyn® II
Liposyn® II is an intravenous fat emulsion containing a mixture of safflower oil and soybean oil, which provides a source of calories and essential fatty acids. It is available in 10% and 20% concentrations. The composition of Liposyn® II makes it a relevant tool for a variety of preclinical research applications, including nutritional studies, metabolic research, and as a delivery vehicle for poorly water-soluble compounds.
Composition and Properties of Liposyn® II
A clear understanding of the composition of Liposyn® II is crucial for accurate experimental design and data interpretation. The key components are summarized in the table below.
| Component | Liposyn® II 10% | Liposyn® II 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Total Caloric Value | 1.1 kcal/mL | 2.0 kcal/mL |
| Osmolarity | ~276 mOsmol/L | ~258 mOsmol/L |
| pH | ~8.0 (6.0 - 9.0) | ~8.3 (6.0 - 9.0) |
Dosage Calculations for Preclinical Animal Studies
Accurate dosage calculation is paramount for the safety and reproducibility of preclinical studies. The following sections outline methods for determining appropriate doses of Liposyn® II for various animal models.
Allometric Scaling and Body Surface Area (BSA) Conversion
Allometric scaling is a widely used method to extrapolate drug doses between species based on body surface area, which is more closely related to metabolic rate than body weight alone. This approach is recommended for converting human doses to animal equivalent doses (AEDs) for initial studies.
The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Conversely, the Animal Equivalent Dose (AED) can be calculated from a human dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are provided in the table below.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.0066 | 3 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Example Calculation (Human to Rat):
To convert a human dose of 1 g/kg of a 20% lipid emulsion to a rat equivalent dose:
-
Human dose = 1000 mg/kg
-
Human Km = 37
-
Rat Km = 6
AED (mg/kg) = 1000 mg/kg x (37 / 6) ≈ 6167 mg/kg
This calculated dose can then be converted to a volume based on the concentration of the Liposyn® II emulsion.
Preclinical Toxicity Data for Dose Range Finding
Preclinical toxicity studies of a similar formulation (Liposyn® 10% and 20%) provide valuable information for selecting a safe starting dose range.
| Animal Model | Dose | Observation |
| Acute Toxicity | ||
| Mice | Single dose up to 10 g fat/kg | No signs of toxicity.[1] |
| Rats | Single dose of 4 g fat/kg | No signs of toxicity.[1] |
| Subacute Toxicity (6 weeks) | ||
| Rats | 1.0 g/kg/day (10 mL/kg/day of 10% emulsion) | No treatment-related deaths.[1] |
| 2.0 g/kg/day (20 mL/kg/day of 10% emulsion) | Mild anemia.[1] | |
| Subacute Toxicity (5 days) | ||
| Rats | 2.0 - 3.0 g/kg/day (20 - 30 mL/kg/day of 10% emulsion) | Overt hemoglobinuria and anemia.[1] |
| Subacute Toxicity (6 weeks) | ||
| Dogs | 0.6 g fat/kg/day (6 mL/kg/day of 10% emulsion) | No signs of toxicity.[1] |
Based on this data, initial experimental doses in rodents should be carefully selected and monitored, starting at the lower end of the non-toxic range.
Experimental Protocols
The following protocols provide a general framework for the intravenous administration of Liposyn® II in rodents. These should be adapted based on the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Materials
-
Liposyn® II (10% or 20%)
-
Sterile saline (0.9% NaCl)
-
Animal restraint device (for tail vein injections)
-
Surgical instruments for catheterization (if applicable)
-
Intravenous catheters (e.g., 24G or smaller for mice, 22G or smaller for rats)
-
Syringes and infusion pump
-
Warming pad
-
Anesthetics (as per IACUC protocol)
-
Disinfectants (e.g., 70% ethanol, povidone-iodine)
Animal Preparation
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Fasting: Depending on the study's objective, animals may be fasted overnight to ensure baseline metabolic conditions. Provide free access to water.
-
Anesthesia: For surgical procedures like catheter implantation, anesthetize the animal according to the approved institutional protocol.
-
Surgical Site Preparation: If performing a catheterization, shave and disinfect the surgical area (e.g., jugular or femoral region).
Intravenous Administration Routes
4.3.1. Tail Vein Injection (Bolus or Short Infusion)
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a suitable restraint device.
-
Disinfect the tail with 70% ethanol.
-
Insert a sterile, small-gauge needle attached to the syringe containing Liposyn® II into one of the lateral tail veins.
-
Administer the solution slowly. The maximum volume for a bolus injection is typically 5 mL/kg.[2]
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
4.3.2. Catheterization (Continuous or Repeated Infusion)
For long-term or repeated infusions, surgical implantation of a catheter into the jugular or femoral vein is recommended.
-
Following anesthesia and sterile preparation, make a small incision to expose the target vein.
-
Carefully insert the catheter into the vein and secure it with sutures.
-
Tunnel the exterior end of the catheter subcutaneously to the dorsal scapular region and exteriorize it.
-
Flush the catheter with heparinized saline to maintain patency.
-
Allow the animal to recover from surgery as per institutional guidelines before starting the infusion.
-
Connect the exteriorized catheter to an infusion pump via a swivel system to allow the animal free movement within its cage.
Infusion Protocol
-
Test Dose: Administer a small test volume of Liposyn® II and monitor the animal for any immediate adverse reactions.
-
Infusion Rate: The infusion rate should be carefully controlled. For continuous administration, a maximum rate of 4 mL/kg/hour is recommended.[2]
-
Monitoring: During and after the infusion, monitor the animal for signs of distress, including changes in respiration, activity, and physical appearance.
-
Blood Sampling: If required, blood samples can be collected from a separate catheter or a different site at predetermined time points.
Visualization of Pathways and Workflows
Metabolic and Inflammatory Signaling Pathway of Liposyn® II Components
The primary fatty acids in Liposyn® II, linoleic acid (an omega-6 fatty acid from both safflower and soybean oils) and oleic acid (an omega-9 fatty acid, predominantly from safflower oil), are metabolized into various bioactive molecules that can influence inflammatory and metabolic pathways.
Caption: Metabolic fate of Liposyn® II fatty acids.
Experimental Workflow for Intravenous Infusion Study in Rodents
The following diagram outlines a typical workflow for a preclinical study involving the intravenous infusion of Liposyn® II.
Caption: Preclinical intravenous infusion workflow.
Conclusion
These application notes and protocols are intended to serve as a comprehensive guide for the use of Liposyn® II in preclinical animal research. Adherence to these guidelines, in conjunction with institutional best practices for animal care and use, will contribute to the generation of reliable and reproducible scientific data. Researchers should always consult relevant literature and institutional resources to tailor these protocols to their specific research questions.
References
- 1. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
Application Notes and Protocols for Aseptic Handling and Admixing of Liposyn™ II in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the aseptic handling and admixing of Liposyn™ II (a sterile, non-pyrogenic fat emulsion) in a laboratory environment. Strict adherence to these aseptic techniques is crucial to prevent microbial contamination and maintain the integrity of the emulsion, as lipid-based solutions are excellent growth media for microorganisms.[1][2]
Product Information and Specifications
Liposyn™ II is an intravenous fat emulsion used as a source of calories and essential fatty acids.[3] It is composed of safflower oil, soybean oil, egg phosphatides, and glycerin.[1][3] Understanding the product's specifications is essential for its proper handling and use in experimental settings.
Table 1: Physical and Chemical Properties of Liposyn™ II
| Property | Liposyn™ II 10% | Liposyn™ II 20% |
| Composition | 5% Safflower Oil, 5% Soybean Oil | 10% Safflower Oil, 10% Soybean Oil |
| 0.7% Egg Phosphatides | 1.2% Egg Phosphatides | |
| 2.5% Glycerin | 2.5% Glycerin | |
| Caloric Value | 1.1 kcal/mL | 2.0 kcal/mL |
| pH | Approximately 8.0 (6.0 - 9.0) | Approximately 8.3 (6.0 - 9.0) |
| Osmolarity | Approx. 276 mOsm/L | Approx. 258 mOsm/L |
| Particle Size | Approx. 0.4 micron | Approx. 0.4 micron |
Aseptic Handling Workflow
The following diagram outlines the critical steps for maintaining sterility when handling Liposyn™ II in a laboratory.
References
Application Notes and Protocols for Studying Lipid Uptake and Metabolism Using Liposyn II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Liposyn II, an intravenous fat emulsion, to investigate lipid uptake and metabolism in various cell lines. The following protocols and data will enable researchers to design and execute robust in vitro experiments to explore the intricate cellular processes related to lipid biology.
Introduction to this compound for In Vitro Studies
This compound is a sterile, nonpyrogenic fat emulsion that serves as a source of calories and essential fatty acids.[1][2][3] Its composition, primarily a mixture of safflower and soybean oils, egg phosphatides, and glycerin, provides a clinically relevant lipid source for in vitro studies.[1][2][3] By mimicking the lipid environment in vivo, this compound allows for the investigation of cellular lipid uptake, storage, and the subsequent impact on metabolic and signaling pathways in a controlled laboratory setting.
Composition of this compound (10% and 20%)
| Component | This compound 10% | This compound 20% |
| Safflower Oil | 5% | 10% |
| Soybean Oil | 5% | 10% |
| Egg Phosphatides | up to 1.2% | 1.2% |
| Glycerin | 2.5% | 2.5% |
| Total Calories | 1.1 kcal/mL | 2.0 kcal/mL |
Experimental Protocols
Preparation of this compound for Cell Culture
Objective: To prepare a sterile and stable working solution of this compound for treating cells in culture.
Materials:
-
This compound (10% or 20%)
-
Sterile phosphate-buffered saline (PBS) or basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile syringe and filter (0.22 µm)
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, aseptically withdraw the desired volume of this compound from the vial using a sterile syringe.
-
Dilute the this compound in sterile PBS or basal cell culture medium to achieve the desired final concentration. It is recommended to perform serial dilutions to reach the final working concentration.
-
Gently mix the solution by inverting the tube several times. Avoid vigorous vortexing to prevent emulsion breakdown.
-
For experiments requiring the removal of larger lipid particles, the diluted emulsion can be passed through a sterile 0.22 µm syringe filter. However, this may alter the final lipid concentration and composition.
-
Prepare fresh dilutions for each experiment to ensure consistency and stability.
Determining Optimal Concentration and Incubation Time
Objective: To determine the appropriate concentration and incubation time of this compound for a specific cell line that promotes lipid uptake without causing significant cytotoxicity.
Materials:
-
Selected cell line (e.g., HepG2 for liver metabolism, 3T3-L1 for adipogenesis, Caco-2 for intestinal absorption)
-
Complete growth medium for the chosen cell line
-
This compound working solutions (a range of concentrations, e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere and reach 70-80% confluency.
-
Remove the growth medium and replace it with fresh medium containing various concentrations of diluted this compound. Include a vehicle control (medium with PBS or the diluent used for this compound).
-
Incubate the cells for different time points (e.g., 6, 12, 24, 48 hours).
-
At each time point, assess cell viability using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Based on the viability data, select the highest concentration and longest incubation time that does not result in a significant decrease in cell viability (typically >80% viability is acceptable).
Quantification of Cellular Lipid Accumulation
Objective: To visualize and quantify neutral lipid accumulation in cells treated with this compound.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
This compound (at the optimized concentration)
-
10% Formalin
-
60% Isopropanol
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol, filtered)
-
Mayer's Hematoxylin (for counterstaining)
-
Microscope
-
Isopropanol (100%) for quantification
-
Spectrophotometer
Protocol:
-
Treat cells with the optimized concentration of this compound for the desired time.
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-20 minutes at room temperature.
-
Wash the cells with 60% isopropanol, followed by a wash with distilled water.
-
(Optional) Counterstain the nuclei with Mayer's Hematoxylin for 1 minute and wash with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the stain by adding 100% isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.
Objective: To visualize and quantify intracellular lipid droplets using a fluorescent dye.
Materials:
-
Cells cultured on coverslips or in multi-well plates
-
This compound (at the optimized concentration)
-
Nile Red stock solution (1 mg/mL in DMSO)
-
PBS
-
Fluorescence microscope or plate reader
Protocol:
-
Treat cells with the optimized concentration of this compound for the desired time.
-
Wash cells twice with PBS.
-
Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS).
-
Incubate the cells with the Nile Red working solution for 10-15 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Visualize the lipid droplets (yellow/gold fluorescence) using a fluorescence microscope with appropriate filters (e.g., excitation ~488 nm, emission ~550 nm).
-
For quantification, use a fluorescence plate reader to measure the fluorescence intensity.
Fluorescent Fatty Acid Uptake Assay
Objective: To monitor the uptake of fatty acids from this compound in real-time or as an endpoint measurement.
Materials:
-
Cells cultured in multi-well plates
-
This compound (at the optimized concentration)
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Fluorescence microscope or plate reader
Protocol:
-
Prepare a complex of the fluorescent fatty acid analog with fatty acid-free BSA in your cell culture medium.
-
Co-incubate the cells with this compound and the fluorescent fatty acid-BSA complex. Alternatively, pre-treat cells with this compound and then add the fluorescent fatty acid for a shorter incubation period.
-
For kinetic measurements, monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.
-
For endpoint assays, incubate for a defined period (e.g., 30-60 minutes), wash the cells with cold PBS to stop uptake, and then measure the fluorescence.
-
Visualize the cellular localization of the fluorescent fatty acid using a fluorescence microscope.
Data Presentation
Summarize all quantitative data from the above experiments in clearly structured tables for easy comparison between different treatment groups (e.g., control vs. various concentrations of this compound).
Table 1: Cell Viability after this compound Treatment
| This compound Conc. (v/v) | 24h Viability (%) | 48h Viability (%) |
| Control | 100 ± 5.2 | 100 ± 4.8 |
| 0.5% | 98 ± 4.5 | 95 ± 5.1 |
| 1.0% | 96 ± 5.0 | 91 ± 4.9 |
| 2.0% | 92 ± 6.1 | 85 ± 5.5 |
Data are represented as mean ± SD.
Table 2: Quantification of Lipid Accumulation
| Treatment | Oil Red O Absorbance (510 nm) | Nile Red Fluorescence (RFU) |
| Control | 0.15 ± 0.02 | 1500 ± 120 |
| This compound (1%) | 0.45 ± 0.05 | 4500 ± 350 |
p < 0.05 compared to control. RFU = Relative Fluorescence Units.
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for studying lipid uptake and metabolism using this compound.
Fatty Acid Metabolism Pathway
References
Application Notes and Protocols for Determining the Stability of Liposyn II in Complex Solutions
Introduction
Liposyn II, an intravenous fat emulsion, is a critical component of parenteral nutrition, providing essential fatty acids and a source of calories.[1][2] When incorporated into complex solutions such as Total Parenteral Nutrition (TPN) admixtures, its stability can be compromised, leading to potential patient safety risks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to assess the physicochemical stability of this compound in such complex environments. The stability of these admixtures is influenced by various factors including pH, temperature, and the concentration of components like amino acids, dextrose, and electrolytes.[3][4][5][6]
Key Stability-Indicating Parameters
The physical stability of a lipid emulsion is paramount. A comprehensive analysis should include visual inspection, pH and zeta potential measurements, and determination of globule size distribution.[5] Key indicators of instability include an increase in the mean droplet size and the formation of a large-diameter droplet tail.[7]
| Parameter | Description | Significance |
| Visual Inspection | Macroscopic examination for signs of emulsion destabilization such as phase separation, creaming, cracking, or discoloration.[3][4] | A simple, yet critical first indicator of gross instability. |
| pH | Measurement of the hydrogen ion concentration of the admixture. | The pH of the TPN solution, primarily influenced by the amino acid and dextrose content, affects the stability of the lipid emulsion.[6][8] Lipid emulsions are generally most stable at a pH around 8.[6] |
| Zeta Potential | A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. | Indicates the stability of colloidal dispersions. A sufficiently high zeta potential can prevent particle aggregation. |
| Mean Particle Size | The average diameter of the lipid globules in the emulsion. | An increase in mean particle size over time suggests droplet coalescence, a sign of instability. The United States Pharmacopeia (USP) <729> suggests a mean droplet size limit of less than 500 nm.[7] |
| Large Globule Distribution (PFAT5) | The volume percentage of fat globules larger than 5 µm. | A critical indicator of the presence of potentially harmful large droplets. USP <729> sets a limit of 0.05% for PFAT5.[7] The rate of change in large globule counts can be a more robust predictor of instability than a single time-point measurement.[9] |
Experimental Protocols
Protocol 1: Visual Inspection
Objective: To macroscopically assess the physical stability of the this compound admixture.
Materials:
-
This compound admixture sample
-
Clear container
-
Light source against a dark background
Procedure:
-
Gently invert the sample container to ensure homogeneity. Avoid vigorous shaking.
-
Hold the container against a well-lit, dark background.
-
Visually inspect the admixture for any signs of:
-
Creaming: An upward movement of the dispersed lipid phase, visible as a concentrated layer at the top. This is often reversible by gentle agitation.
-
Coalescence: The irreversible merging of small lipid globules into larger ones.
-
Cracking: The complete and irreversible separation of the lipid and aqueous phases.
-
Discoloration: Any change from the expected milky-white appearance.
-
-
Record all observations, including the time and storage conditions.
Protocol 2: pH Measurement
Objective: To determine the pH of the this compound admixture.
Materials:
-
Calibrated pH meter with a suitable electrode
-
Standard pH buffers (e.g., pH 4.0, 7.0, 10.0)
-
Beaker
-
This compound admixture sample
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard buffers.
-
Pour a sufficient amount of the admixture into a clean beaker to allow for proper immersion of the pH electrode.
-
Immerse the pH electrode into the sample.
-
Allow the reading to stabilize before recording the pH value.
-
Clean the electrode thoroughly after each measurement.
Protocol 3: Particle Size and Zeta Potential Analysis
Objective: To measure the mean particle size, particle size distribution, and zeta potential of the lipid globules.
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are common techniques for these measurements.[10][11] Single Particle Optical Sizing (SPOS) is particularly useful for quantifying the tail of large-diameter droplets.[7][9]
A. Dynamic Light Scattering (DLS) for Mean Particle Size
Procedure:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's guidelines.
-
Prepare the sample by diluting the this compound admixture with an appropriate filtered diluent (e.g., deionized water) to a suitable concentration for DLS analysis. The dilution factor should be recorded.
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters, including temperature and measurement duration.
-
Initiate the measurement. The instrument will report the intensity-weighted mean diameter and the polydispersity index (PDI).
B. Single Particle Optical Sizing (SPOS) for Large Globule Distribution (PFAT5)
Procedure:
-
Follow the instrument manufacturer's instructions for setup and calibration.
-
Dilute the admixture as required for the specific SPOS system.
-
Introduce the sample into the instrument.
-
The system will count and size individual particles as they pass through a laser beam.
-
The instrument software will calculate the volume percentage of globules greater than 5 µm (PFAT5).
C. Electrophoretic Light Scattering (ELS) for Zeta Potential
Procedure:
-
Prepare the sample in a similar manner to DLS, often using a specific folded capillary cell.
-
Place the cell into the instrument.
-
Apply an electric field and measure the velocity of the particles using a laser Doppler velocimeter.
-
The instrument software calculates the electrophoretic mobility and, subsequently, the zeta potential.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison and trend analysis over time and under different storage conditions.
Table 1: Physicochemical Stability of this compound Admixtures Under Different Storage Conditions
| Admixture ID | Storage Condition | Time (days) | Visual Appearance | pH | Mean Particle Size (nm) | PDI | PFAT5 (%) | Zeta Potential (mV) |
| TPN-Lipo-001 | 2-8°C | 0 | Homogeneous, milky | 6.8 | 250 | 0.15 | 0.02 | -35 |
| 7 | Homogeneous, milky | 6.7 | 255 | 0.16 | 0.03 | -34 | ||
| 14 | Homogeneous, milky | 6.7 | 260 | 0.17 | 0.04 | -33 | ||
| TPN-Lipo-002 | 25°C / 60% RH | 0 | Homogeneous, milky | 6.8 | 250 | 0.15 | 0.02 | -35 |
| 1 | Homogeneous, milky | 6.6 | 270 | 0.20 | 0.04 | -30 | ||
| 2 | Slight creaming | 6.5 | 350 | 0.25 | 0.06 | -25 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Experimental workflow for assessing this compound stability.
Caption: Relationship between factors, indicators, and stability outcome.
References
- 1. This compound: Package Insert / Prescribing Information [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Stability of this compound fat emulsion in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of various total nutrient admixture formulations using this compound and Aminosyn II. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. entegris.com [entegris.com]
- 8. wjpls.org [wjpls.org]
- 9. Physicochemical stability of lipid injectable emulsions: correlating changes in large globule distributions with phase separation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical Review of Techniques for Food Emulsion Characterization | MDPI [mdpi.com]
- 11. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
Application of Liposyn II in the Study of Parenteral Nutrition-Associated Liver Disease (PNALD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parenteral nutrition (PN) is a life-sustaining therapy for patients with intestinal failure. However, its long-term use is associated with a significant risk of Parenteral Nutrition-Associated Liver Disease (PNALD), a condition characterized by cholestasis, steatosis, and potentially progressing to fibrosis and cirrhosis. The lipid emulsion component of PN has been identified as a key contributor to PNALD. Liposyn II, a lipid emulsion composed of a mixture of safflower and soybean oils, is rich in omega-6 polyunsaturated fatty acids (PUFAs) and phytosterols. Understanding its application in PNALD research is crucial for developing safer parenteral nutrition formulations. These application notes provide a comprehensive overview of the use of this compound in PNALD studies, including detailed protocols and a summary of its effects compared to other lipid emulsions.
Data Presentation
Table 1: Composition of this compound and Other Commonly Used Lipid Emulsions
| Component | Liposyn® II | Intralipid® | SMOFlipid® | Omegaven® |
| Oil Source | 50% Soybean Oil, 50% Safflower Oil[1] | 100% Soybean Oil | 30% Soybean Oil, 30% MCT, 25% Olive Oil, 15% Fish Oil | 100% Fish Oil |
| Omega-6:Omega-3 Ratio | High (predominantly Omega-6) | ~7:1 | ~2.5:1 | Low (predominantly Omega-3) |
| Total Phytosterols (μg/mL) | 405.37 ± 4.50[1] | 402.41 - 622 | 345.85 | Negligible |
| β-sitosterol (μg/mL) | 224.23 ± 2.50[1] | 231.57 - 357.7 | 200.08 | Not reported |
| Campesterol (μg/mL) | 88.37 ± 0.98[1] | 83.17 - 132.8 | 70.33 | Not reported |
| Stigmasterol (μg/mL) | 92.77 ± 1.03[1] | 77.67 - 131.5 | 75.44 | Not reported |
| α-tocopherol (mg/L) | ~40[2] | ~38 | Not specified | ~150-300 |
Table 2: Effects of Different Lipid Emulsions on Hepatic Steatosis in a Murine Model of PNALD
| Lipid Emulsion | Hepatic Fat Content (%) |
| Saline (Control) | Normal |
| This compound | 21.9% [3][4] |
| Intralipid | 17.4%[3][4] |
| ClinOleic | 22.5%[3][4] |
| SMOFlipid | 12.6%[3][4] |
| Omegaven | Normal[3][4] |
Note: Specific quantitative data for direct comparison of this compound with other lipid emulsions on liver enzymes (ALT, AST) and bilirubin in a PNALD model were not available in the reviewed literature. However, studies have generally shown that soybean oil-based emulsions, like this compound, are associated with a higher incidence of elevated liver enzymes and cholestasis compared to fish oil-based emulsions.
Experimental Protocols
Murine Model of Parenteral Nutrition-Associated Liver Disease (PNALD)
This protocol describes the induction of PNALD in a mouse model to study the effects of different lipid emulsions.
Materials:
-
C57BL/6J mice
-
Parenteral nutrition (PN) solution (fat-free)
-
Lipid emulsions: this compound, Omegaven, Intralipid, etc.
-
Intravenous infusion equipment (catheters, pumps)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate C57BL/6J mice to the laboratory environment for at least one week before the experiment.
-
Catheter Placement: Surgically implant a central venous catheter for long-term intravenous infusion. Allow for a recovery period of 3-5 days.
-
Dietary Regimen: Place mice on a fat-free, high-carbohydrate liquid diet provided ad libitum. This diet mimics the clinical scenario of patients on PN and promotes the development of hepatic steatosis.
-
Group Allocation: Randomly assign mice to different experimental groups (e.g., Saline control, this compound, Omegaven).
-
Lipid Emulsion Administration: Administer the assigned lipid emulsion intravenously daily for a period of 19 days. The dosage should be calculated based on the specific study design, but a common dose is 2.4 g/kg/day.[5]
-
Monitoring: Monitor the animals daily for clinical signs of distress.
-
Sample Collection: At the end of the study period (Day 19), euthanize the mice and collect blood and liver tissue samples.
Biochemical Analysis of Liver Function
Procedure:
-
Blood Collection: Collect blood via cardiac puncture into serum separator tubes.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
Liver Enzyme and Bilirubin Measurement: Analyze the serum for levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total and direct bilirubin using a clinical chemistry analyzer.
Histological Analysis of Liver Tissue
Procedure:
-
Tissue Fixation: Fix a portion of the liver tissue in 10% neutral buffered formalin.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of liver architecture, steatosis, inflammation, and necrosis.
-
Oil Red O Staining: For specific visualization and quantification of neutral lipid accumulation (steatosis) in frozen liver sections.
-
-
Microscopic Examination: Examine the stained sections under a light microscope and score the degree of steatosis, inflammation, and fibrosis according to established scoring systems.
Signaling Pathways and Mechanisms
The high omega-6 fatty acid and phytosterol content of this compound is thought to contribute to PNALD through the activation of pro-inflammatory signaling pathways.
Proposed Pro-inflammatory Signaling Pathway Activated by this compound Components
Caption: Pro-inflammatory signaling cascade initiated by this compound components.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on PNALD in a murine model.
References
- 1. NF-κB Is Activated in Cholestasis and Functions to Reduce Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LiverClear: A versatile protocol for mouse liver tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NF-kappaB activation and modulation in hepatic macrophages during cholestatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Free PN is Associated with an Increased Risk of Hyperbilirubinemia in Surgical Critically Ill Patients with Admission Hepatic Disorder: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting phase separation in Liposyn II containing mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting phase separation in lipid emulsions containing Liposyn II. Below you will find a comprehensive troubleshooting guide and frequently asked questions to assist in your experimental work.
Troubleshooting Guide: Phase Separation in this compound Containing Mixtures
Phase separation, often observed as "oiling out" or the formation of a distinct lipid layer, indicates emulsion instability and can compromise experimental results and patient safety. This guide provides a systematic approach to identifying and resolving common causes of phase separation.
Immediate Actions Upon Observing Phase Separation
If you observe any signs of phase separation (e.g., creaming, coalescence, or a visible oil layer), do not use the admixture.[1] It is crucial to identify the root cause to prevent recurrence.
Systematic Troubleshooting Workflow
The following workflow will guide you through the process of identifying the potential cause of phase separation in your this compound containing mixture.
Caption: Troubleshooting Workflow for this compound Phase Separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of phase separation in this compound admixtures?
A1: The main destabilizers of lipid emulsions like this compound are excessive acidity (low pH) and high concentrations of electrolytes, particularly divalent cations such as calcium (Ca++) and magnesium (Mg++).[1] An improper mixing sequence can also lead to localized concentration effects that destabilize the emulsion.[1][2]
Q2: What is the correct order for mixing components with this compound?
A2: To minimize pH-related problems and maintain emulsion stability, the following mixing sequence should be followed:
-
Transfer Liposyn® II to the TPN admixture container.
-
Transfer the amino acid solution.
-
Transfer the dextrose solution and any electrolytes.
Amino acid solutions provide a buffering effect that helps protect the emulsion.[1][2]
Q3: Are there specific concentration limits for electrolytes when mixed with this compound?
A3: While specific limits for this compound are not definitively established in all contexts, it is known that high concentrations of divalent cations are particularly disruptive. As a general guideline for total parenteral nutrition (TPN) admixtures, maintaining electrolyte concentrations below approximately 3 x 10⁻³ mol/dm³ for CaCl₂ and 2.5 x 10⁻¹ mol/dm³ for NaCl is recommended to preserve emulsion stability.[3]
Q4: How does pH affect the stability of this compound emulsions?
A4: A low pH (below 5.0) can significantly destabilize the lipid emulsion.[4] The negative surface charge of the lipid globules, which is crucial for stability, is neutralized in acidic conditions, leading to aggregation and coalescence. Amino acid solutions, being buffered, help to maintain a stable pH.[1][2][5]
Q5: What are the visual signs of this compound phase separation?
A5: Visual signs of instability include a non-uniform, milky appearance, "oiling out" (visible oil droplets), or a clear separation of oil and water phases.[1] Any admixture exhibiting these signs should be discarded.
Quantitative Data on Stability Factors
| Parameter | Critical Factor | Recommended Range/Limit | Rationale |
| pH | Low pH | > 5.0 | A low pH neutralizes the negative surface charge of lipid droplets, leading to aggregation.[4] |
| Divalent Cations | High Concentrations | Ca++ and Mg++ should be carefully considered and minimized. | These ions can disrupt the emulsion and cause instability.[1][2] |
| Temperature | Freezing/Excessive Heat | Store at 20°C to 25°C (68°F to 77°F). Protect from freezing.[1] | Extreme temperatures can disrupt the integrity of the lipid emulsion. |
| Globule Size | Large Globules | PFAT5 should not exceed 0.05%. | A high percentage of fat globules larger than 5 µm indicates emulsion destabilization.[6][7] |
Mechanism of Divalent Cation-Induced Phase Separation
Caption: Mechanism of Divalent Cation-Induced Phase Separation.
Experimental Protocols
Protocol 1: Visual Inspection of this compound Admixtures
Objective: To qualitatively assess the physical stability of the emulsion.
Materials:
-
Admixture sample in a clear container
-
Inspection station with a matte black and a non-glare white background
-
Light source providing 2,000 to 3,750 lux
Procedure:
-
Gently swirl and/or invert the sample container 3-6 times to ensure homogeneity. Avoid introducing air bubbles.[8]
-
Hold the container against the white background and inspect for any discoloration or particulate matter.
-
Hold the container against the black background to inspect for any signs of "oiling out," creaming, or phase separation.
-
Observe for any streaking or separation of the emulsion as it flows down the container walls.
-
Record all observations, noting any deviation from a uniform, milky-white appearance.
Protocol 2: Globule Size Analysis (USP <729>)
Objective: To quantitatively determine the mean droplet diameter and the percentage of large-diameter fat globules (PFAT5).
Method I: Mean Droplet Diameter (MDD) by Dynamic Light Scattering (DLS)
-
System Suitability: Verify the DLS instrument's performance using NIST-traceable polystyrene latex standards of approximately 100, 250, and 400 nm. The coefficient of variation should not exceed 10%.[6]
-
Sample Preparation: Dilute the this compound admixture with particle-free water to a concentration suitable for the DLS instrument. Gently mix to create a homogenous suspension.[6]
-
Measurement: Set the scattering angle (commonly 90° or 173°) and allow the sample to equilibrate to a controlled temperature (20-25°C).[2][6]
-
Data Analysis: The intensity-weighted mean droplet diameter must be less than 500 nm (0.5 µm).[6][9]
Method II: Large Globule Content (PFAT5) by Light Obscuration (LO)
-
System Suitability: Calibrate the light obscuration particle counter using a bimodal mix of 5 and 10 µm standards.
-
Sample Preparation: Dilute the admixture with particle-free water. The final concentration needs to be optimized to avoid artifactual results.
-
Measurement: Set the lower size limit to 1.8 µm and the upper limit to 50 µm.[9]
-
Data Analysis: The volume-weighted percentage of fat residing in globules larger than 5 µm (PFAT5) must not exceed 0.05%.[6][7][9]
Protocol 3: Zeta Potential Measurement
Objective: To measure the surface charge of the lipid droplets, which is an indicator of emulsion stability.
Materials:
-
Zetasizer instrument
-
Capillary cuvettes
-
De-ionized water for dilution
Procedure:
-
Sample Preparation: Dilute the admixture (e.g., 1:100) with de-ionized water to avoid multiple scattering effects.[10]
-
Measurement: Transfer the diluted sample to a capillary cuvette and place it in the Zetasizer. The instrument will apply an electric field and measure the electrophoretic mobility of the droplets.
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Smoluchowski equation. A highly negative zeta potential (e.g., below -30 mV) is generally indicative of a stable emulsion due to strong electrostatic repulsion between droplets.[11] A decrease in the absolute value of the zeta potential suggests a decrease in stability.[12]
References
- 1. drugs.com [drugs.com]
- 2. Determining globule size distributions in injectable liquid emulsions per USP | Malvern Panalytical [malvernpanalytical.com]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical stability of lipid injectable emulsions: correlating changes in large globule distributions with phase separation behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of intralipid fat emulsion in amino acid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <729> GLOBULE SIZE DISTRIBUTION IN LIPID INJECTABLE EMULSIONS [drugfuture.com]
- 7. PFAT5 and the Evolution of Lipid Admixture Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. entegris.com [entegris.com]
- 10. A new alternative for intravenous lipid emulsion 20% w/w from superolein oil and its effect on lipid and liver profiles in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
Optimizing Liposyn II Concentration to Minimize Cytotoxicity in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Liposyn II in cell culture. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to minimizing cytotoxicity while leveraging the benefits of lipid supplementation for robust cell growth and productivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is a sterile, intravenous fat emulsion composed of safflower oil, soybean oil, egg phosphatides, and glycerin, available in 10% and 20% concentrations.[1] In cell culture, it serves as a supplement to provide essential fatty acids and a source of energy, which are crucial for maintaining cell membrane integrity, supporting cell growth, and enhancing the production of recombinant proteins, especially in serum-free media.[2][3]
Q2: What are the typical signs of this compound-induced cytotoxicity?
A2: Signs of cytotoxicity from excessive this compound concentrations can include:
-
Reduced cell viability and growth inhibition: A noticeable decrease in the rate of cell proliferation.
-
Changes in cell morphology: Cells may appear rounded, detached from the culture surface, or show signs of membrane blebbing.
-
Increased apoptosis and necrosis: A higher percentage of cells undergoing programmed cell death or lysis.
-
Formation of intracellular lipid droplets: While a normal response to lipid uptake, an excessive accumulation can be indicative of lipotoxicity.[4]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the specific cell line and culture conditions. A common starting point is to perform a titration study with dilutions ranging from 1:100 to 1:1000 of the stock this compound solution.[2] It is crucial to experimentally determine the lowest effective concentration that supports desired cell performance without inducing significant cytotoxicity.
Q4: How does this compound induce cytotoxicity at high concentrations?
A4: High concentrations of fatty acids from this compound can lead to a state of "lipotoxicity." This is often mediated by the overproduction of reactive oxygen species (ROS), which causes oxidative stress.[5] This stress can damage cellular components, including mitochondria, and trigger apoptotic cell death pathways.[5][6]
Troubleshooting Guide: High Cytotoxicity with this compound Supplementation
| Problem | Potential Cause | Troubleshooting Steps |
| High cell death after adding this compound | This compound concentration is too high. | 1. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v) to determine the optimal, non-toxic concentration for your specific cell line. 2. Start with a lower concentration: Based on the dose-response data, select the lowest concentration that provides the desired beneficial effect. |
| Cell line is particularly sensitive to lipids. | 1. Gradual adaptation: Slowly adapt the cells to the this compound-containing medium over several passages, starting with a very low concentration and gradually increasing it. 2. Use a different lipid supplement: If cytotoxicity persists, consider testing alternative lipid formulations that may be less toxic to your specific cell line. | |
| Contamination of this compound or media. | 1. Check for contamination: Visually inspect the this compound solution and culture medium for any signs of microbial growth. 2. Use fresh stocks: Always use sterile, fresh stocks of this compound and culture medium. | |
| Reduced cell proliferation and poor growth | Sub-optimal this compound concentration (either too high or too low). | 1. Re-optimize concentration: As described above, perform a dose-response curve to find the optimal concentration that supports growth without being toxic. |
| Nutrient depletion in the medium. | 1. Analyze spent media: Monitor the consumption of key nutrients in your culture to ensure they are not being depleted. 2. Adjust feeding strategy: If necessary, adjust your feeding strategy to replenish essential nutrients. | |
| Changes in cell morphology (rounding, detachment) | Early signs of cytotoxicity. | 1. Lower this compound concentration: Immediately reduce the concentration of this compound in the culture medium. 2. Monitor cell health: Closely monitor cell morphology and viability over the next 24-48 hours. |
| Incompatibility with other media components. | 1. Review media formulation: Ensure that all components of your culture medium are compatible. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) and the optimal working concentration of this compound for a specific cell line.
Materials:
-
Cells of interest (e.g., CHO, HepG2)
-
Complete cell culture medium
-
This compound (10% or 20% stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium to achieve final concentrations ranging from, for example, 0.1% to 10% (v/v). Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include untreated control wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with different concentrations of this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on CHO Cell Viability after 48 hours
| This compound Concentration (% v/v) | Average Cell Viability (%) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 0.1 | 98 | 4.8 |
| 0.5 | 95 | 6.1 |
| 1.0 | 85 | 7.3 |
| 2.5 | 60 | 8.9 |
| 5.0 | 35 | 9.5 |
| 10.0 | 15 | 6.8 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Table 2: Hypothetical Apoptosis Analysis of HepG2 Cells Treated with this compound for 24 hours
| This compound Concentration (% v/v) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95 | 3 | 2 |
| 1.0 | 92 | 5 | 3 |
| 5.0 | 70 | 15 | 15 |
| 10.0 | 40 | 25 | 35 |
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Signaling pathway of lipid-induced apoptosis.
References
- 1. Novel pregnenolone derivatives modulate apoptosis via Bcl-2 family genes in hepatocellular carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyphyllin II inhibits breast cancer cell proliferation via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytena.com [cytena.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Best practices for storing and handling Liposyn II to maintain stability
Welcome to the technical support center for Liposyn II. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable storage and handling of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F). It is crucial to protect it from freezing.[1]
Q2: Can I use this compound if it has been accidentally frozen?
A2: No. Freezing can disrupt the emulsion's stability. Do not use this compound if it has been frozen.[1][2]
Q3: Is this compound a single-use or multi-use product?
A3: this compound is supplied in single-dose containers. Any partially used containers must be discarded and should not be stored for later use to prevent microbial contamination and maintain stability.[2]
Q4: What are the initial signs of instability in this compound?
A4: The primary sign of instability is "oiling out," where the emulsion separates, and a layer of oil becomes visible. The emulsion should be a uniform, white to slightly off-white, milk-like appearance.[1][2] Any deviation from this, such as particulate matter or discoloration, indicates that the product should not be used.[3]
Q5: How should I handle this compound when preparing admixtures for my experiments?
A5: It is absolutely essential to use strict aseptic techniques when preparing admixtures, as the nutrient mixture is a good growth medium for microorganisms.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Visible oil droplets or a clear layer on top of the emulsion. | Emulsion has "oiled out" or separated. This can be caused by improper storage (e.g., freezing) or the addition of destabilizing agents. | Do not use the this compound. Discard the container immediately.[2][4] |
| The emulsion appears discolored or contains particulate matter. | Contamination or degradation of the emulsion. | Do not use the this compound. Discard the container. Always visually inspect parenteral drug products before administration.[3] |
| Precipitation or clumping is observed after mixing this compound with other solutions. | Incompatibility with the added solution. Prime destabilizers of emulsions are excessive acidity (low pH) and inappropriate electrolyte content, especially divalent cations like Ca++ and Mg++.[2] | Review the compatibility of all components in your admixture. Amino acid solutions can have a buffering effect and protect the emulsion.[2] Consider the mixing sequence; typically acidic solutions should not be mixed with the lipid emulsion alone.[2] |
| Inconsistent experimental results when using different batches of this compound. | Variation in handling or storage conditions between experiments. | Ensure consistent storage and handling practices for all experiments. Always use aseptic techniques and visually inspect the emulsion before use. |
Experimental Protocols
Visual Inspection of this compound
Objective: To ensure the stability and integrity of the this compound emulsion before use.
Methodology:
-
Before opening, carefully examine the this compound container. The emulsion should be uniform and milky in appearance.
-
Gently invert the container to check for any signs of separation or "oiling out." This may appear as a translucent or clear layer, or as visible oil droplets.
-
Hold the container against a light and dark background to inspect for any particulate matter or discoloration.[3]
-
If any of these signs of instability are present, do not use the product and discard it.
Diagrams
Caption: Key practices for maintaining this compound stability.
Caption: Decision workflow for visual inspection of this compound.
References
Liposyn™ II Technical Support Center: Electrolyte Compatibility Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on how to avoid precipitation when mixing Liposyn™ II with electrolytes in Total Nutrient Admixtures (TNAs). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental preparations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of precipitation when mixing Liposyn™ II with electrolytes?
A1: Precipitation, often observed as phase separation, creaming, or the formation of aggregates, in Liposyn™ II admixtures is primarily caused by the destabilization of the lipid emulsion. The main factors contributing to this are:
-
Electrolyte Concentration: High concentrations of electrolytes, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can disrupt the emulsion's stability.[1][2][3] These cations neutralize the negative surface charge of the lipid droplets, reducing electrostatic repulsion and leading to droplet coalescence.
-
pH of the Admixture: The pH of the TNA is a critical factor. A lower pH (below 6.0) generally helps maintain the stability of the lipid emulsion.[1] Amino acid solutions typically have a buffering effect that helps to maintain a stable pH.[1]
-
Order of Mixing: The sequence in which components are added to the TNA is crucial. Adding electrolytes directly to the lipid emulsion can cause localized high concentrations, leading to instability. It is generally recommended to add electrolytes to the amino acid or dextrose solution before adding the lipid emulsion.[1]
-
Calcium and Phosphate Concentration: The formation of insoluble calcium phosphate is a common cause of precipitation in TNAs.[4] The solubility of calcium phosphate is highly dependent on the pH of the solution, the concentrations of calcium and phosphate ions, and the specific calcium salt used.
Q2: Are there specific concentration limits for electrolytes when mixed with Liposyn™ II?
A2: While the manufacturer of Liposyn™ II warns that inappropriate electrolyte content can cause emulsion instability, specific quantitative limits for each electrolyte are not definitively published in publicly available literature.[1][3] However, general guidelines for TNAs can be followed to minimize the risk of precipitation. It is crucial to perform compatibility testing for your specific formulation.
Q3: Which calcium salt is preferred for TNA formulations containing Liposyn™ II?
A3: Calcium gluconate is generally preferred over calcium chloride in TNA formulations. Calcium gluconate is less dissociated and therefore less likely to interact with the phosphate ions and the lipid emulsion, reducing the risk of both calcium phosphate precipitation and emulsion destabilization.
Q4: What is the recommended mixing order to ensure the stability of a Liposyn™ II TNA?
A4: To minimize the risk of precipitation, the following mixing sequence is recommended:
-
Add dextrose and amino acids to the TNA container.
-
Add phosphate to the dextrose/amino acid mixture.
-
Add other electrolytes, with calcium and magnesium being added last.
-
Gently mix the solution after each addition.
-
Finally, add Liposyn™ II to the complete aqueous solution.
This sequence ensures that the electrolytes are diluted in the aqueous phase before coming into contact with the lipid emulsion.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Creaming (a layer of concentrated fat on the surface) | - High concentration of electrolytes- Low amino acid concentration- Improper mixing | - Review and adjust electrolyte concentrations, especially divalent cations.- Ensure adequate amino acid concentration for buffering.- Gently agitate the TNA to redisperse the cream layer. If it reappears quickly, the emulsion may be unstable. |
| Coalescence (irreversible fusion of lipid droplets) | - High concentration of divalent cations (Ca²⁺, Mg²⁺)- Low pH- Incorrect mixing order | - Reduce the concentration of divalent cations.- Verify the pH of the final admixture; it should ideally be above 6.0 for Liposyn™ II stability in TNAs.[5] - Prepare a new admixture following the correct mixing sequence. |
| Visible precipitate (white particles) | - Calcium phosphate precipitation | - Review the concentrations of calcium and phosphate.- Ensure phosphate is added before calcium.- Consider using an organic phosphate source.- Lower the pH of the admixture by increasing the amino acid concentration. |
| Phase separation ("oiling out") | - Severe emulsion instability due to a combination of factors (high electrolyte concentration, low pH, improper mixing) | - Discard the admixture immediately.- Thoroughly review the formulation and preparation procedure.- Conduct compatibility testing with lower electrolyte concentrations. |
Data Presentation
Table 1: General Guidelines for Electrolyte Concentrations in Total Nutrient Admixtures
Note: These are general guidelines and not specific to Liposyn™ II. Compatibility should be confirmed for each specific formulation.
| Electrolyte | Maximum Recommended Concentration (per liter of TNA) |
| Calcium (as gluconate) | 5 mmol[4] |
| Phosphate | 15 mmol[4] |
| Magnesium | 8-20 mEq |
| Potassium | No more than 60 mmol/L[4] |
| Total Divalent Cations (Ca²⁺ + Mg²⁺) | Tested up to 26 mEq/L in some lipid emulsions [6] |
Experimental Protocols
Protocol 1: Visual Inspection of Liposyn™ II Admixtures
Objective: To visually assess the stability of a Liposyn™ II TNA.
Materials:
-
TNA admixture in a transparent container (e.g., EVA bag).
-
A well-lit inspection station with black and white backgrounds.
Procedure:
-
Gently invert the TNA container several times to ensure homogeneity.
-
Hold the container against the white background and inspect for any signs of phase separation, such as a yellow or brown layer, or visible particulate matter.
-
Hold the container against the black background and inspect for any white particulate matter or creaming (a dense white layer).
-
Record all observations, noting the time and date of inspection.
Protocol 2: Particle Size Analysis of Liposyn™ II Admixtures
Objective: To quantitatively assess the stability of the lipid emulsion by measuring the mean droplet diameter and the percentage of fat globules larger than 5 µm (PFAT5).
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument for mean droplet diameter.
-
Light Obscuration or Single-Particle Optical Sizing (SPOS) instrument for PFAT5.
Procedure:
-
Calibrate the instrument according to the manufacturer's instructions.
-
Carefully withdraw a representative sample from the TNA admixture using a sterile syringe.
-
Dilute the sample with an appropriate filtered diluent (e.g., deionized water) to the concentration recommended by the instrument manufacturer.
-
For DLS, measure the mean droplet diameter and polydispersity index (PDI). An increase in these values over time indicates emulsion instability.
-
For PFAT5, analyze the sample to determine the volume percentage of fat globules with a diameter greater than 5 µm. According to USP <729>, a PFAT5 value of >0.05% indicates instability.
Protocol 3: Zeta Potential Measurement
Objective: To determine the surface charge of the lipid droplets, which is an indicator of emulsion stability.
Instrumentation:
-
Zeta potential analyzer.
Procedure:
-
Prepare the sample by diluting the TNA admixture with a suitable filtered diluent to the appropriate concentration for the instrument.
-
Inject the sample into the measurement cell, ensuring no air bubbles are present.
-
Measure the electrophoretic mobility of the lipid droplets.
-
The instrument will calculate the zeta potential. A zeta potential more negative than -30 mV generally indicates good emulsion stability.
Mandatory Visualizations
Caption: Factors leading to Liposyn™ II emulsion destabilization.
Caption: Recommended mixing sequence for stable Liposyn™ II TNAs.
Caption: Experimental workflow for assessing Liposyn™ II TNA stability.
References
- 1. Liposyn II (Intravenous Fat Emulsion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. This compound Dosage Guide - Drugs.com [drugs.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. ppno.ca [ppno.ca]
- 5. Stability of this compound fat emulsion in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. freseniuskabinutrition.com [freseniuskabinutrition.com]
Technical Support Center: Mitigating the Effects of Liposyn II on Cell Morphology In Vitro
Welcome to the technical support center for researchers utilizing Liposyn II in in vitro experiments. This resource provides guidance on understanding, identifying, and mitigating the effects of this lipid emulsion on cell morphology and function. The information is presented in a question-and-answer format within our FAQ and Troubleshooting sections.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its composition?
This compound is a sterile, non-pyrogenic fat emulsion used clinically for intravenous administration to provide calories and essential fatty acids.[1][2][3] It is a mixture of safflower and soybean oils, which are rich in polyunsaturated fatty acids (PUFAs), particularly the omega-6 fatty acid, linoleic acid.[1][4] The composition of the 20% emulsion is typically 10% safflower oil and 10% soybean oil, emulsified with egg phosphatides in glycerin.[1]
Q2: Why is this compound used in cell culture experiments?
In vitro, this compound serves as a source of lipids and essential fatty acids for cultured cells, mimicking physiological conditions where cells are exposed to circulating lipids. It is often used in studies related to metabolism, lipotoxicity, and diseases such as non-alcoholic fatty liver disease (NAFLD).
Q3: What are the common morphological changes observed in cells treated with this compound?
Excessive exposure to lipid emulsions like this compound can lead to lipotoxicity. Common morphological changes include:
-
Increased number and size of intracellular lipid droplets: This is a hallmark of lipid accumulation and can be visualized with stains like Oil Red O.
-
Cell rounding and detachment: High concentrations of lipids can induce cellular stress, leading to changes in cell adhesion and shape.[5][6]
-
Signs of cellular stress: This can include vacuolization, changes in organelle morphology (e.g., endoplasmic reticulum and mitochondria), and ultimately, signs of apoptosis or necrosis.[7]
Q4: What are the underlying mechanisms for these morphological changes?
The high content of unsaturated fatty acids in this compound can induce cellular stress through several pathways:
-
Endoplasmic Reticulum (ER) Stress: An overload of fatty acids can disrupt protein folding and processing in the ER.
-
Oxidative Stress: The metabolism of excess fatty acids in mitochondria can lead to the overproduction of reactive oxygen species (ROS).
-
Inflammatory Responses: Certain fatty acids and their metabolites can trigger pro-inflammatory signaling pathways.
These stress responses, if prolonged or severe, can activate apoptotic pathways, leading to cell death.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Excessive Lipid Droplet Accumulation and Altered Cell Shape
-
Question: My cells look swollen and are filled with lipid droplets after treatment with this compound. What can I do to reduce this effect while still providing lipids?
-
Answer: This indicates that the concentration of this compound is likely too high for your specific cell type and experimental duration.
-
Recommendation 1: Optimize Concentration. Perform a dose-response experiment to determine the optimal concentration of this compound that provides lipids without causing excessive accumulation and morphological changes. Start with a low concentration and incrementally increase it, assessing cell viability and morphology at each step.
-
Recommendation 2: Reduce Incubation Time. Shorten the exposure time of the cells to this compound. A time-course experiment can help identify the ideal duration.
-
Recommendation 3: Consider Alternative Lipid Emulsions. Different lipid emulsions have varying compositions and may elicit different cellular responses. Emulsions based on olive oil or fish oil may have different effects compared to the soybean/safflower oil base of this compound.[4]
-
Issue 2: Cells are Rounding Up and Detaching from the Culture Plate
-
Question: After adding this compound, a significant portion of my cells have detached. How can I prevent this?
-
Answer: Cell detachment is often a sign of significant cellular stress and impending cell death.[5][6]
-
Recommendation 1: Check for Cytotoxicity. Perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) to quantify the cytotoxic effects of your this compound concentration.
-
Recommendation 2: Co-treatment with Antioxidants. The high content of polyunsaturated fatty acids in this compound can lead to lipid peroxidation and oxidative stress. Co-incubation with an antioxidant, such as Vitamin E (α-tocopherol), may mitigate these effects. Note that this compound is relatively low in α-tocopherol.[4]
-
Recommendation 3: Serum Concentration. Ensure that the serum concentration in your culture medium is appropriate. Serum contains albumin, which binds fatty acids and can help buffer their effects on cells.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am observing high variability in cell morphology and viability in experiments using this compound. What could be the cause?
-
Answer: Inconsistent preparation and handling of the lipid emulsion can lead to variability.
-
Recommendation 1: Standardize Emulsion Preparation. Always vortex the this compound vial thoroughly before diluting it in your culture medium. Prepare fresh dilutions for each experiment.
-
Recommendation 2: Aseptic Technique. Lipid emulsions can be prone to contamination. Strict aseptic technique is crucial during preparation and administration to cell cultures.[1][2]
-
Recommendation 3: Control for Lot-to-Lot Variability. If possible, use the same lot of this compound for a series of related experiments. If you must switch lots, consider performing a bridging experiment to ensure consistency.
-
Data Presentation
Table 1: Composition of Common Intravenous Lipid Emulsions
| Lipid Emulsion | Primary Oil Source(s) | Key Fatty Acid Profile | Phytosterol Content | α-Tocopherol Content |
| This compound | 50% Soybean Oil, 50% Safflower Oil | High in Omega-6 (Linoleic Acid) | ~380 mg/L[4] | ~40 mg/L[4] |
| Intralipid | 100% Soybean Oil | High in Omega-6 (Linoleic Acid) | ~350 mg/L[4] | ~38 mg/L[4] |
| SMOFlipid | Soybean, MCT, Olive, Fish Oil | Balanced Omega-6/Omega-3 | ~50 mg/L[4] | ~200 mg/L[4] |
| Omegaven | Fish Oil | High in Omega-3 (EPA, DHA) | Low | High |
| ClinOleic | 80% Olive Oil, 20% Soybean Oil | High in Monounsaturated Fats (Oleic Acid) | ~330 mg/L[4] | ~30 mg/L[4] |
Table 2: Summary of In Vivo Effects of Different Lipid Emulsions in a Murine Model
| Lipid Emulsion | Hepatic Steatosis | Prevention of Essential Fatty Acid Deficiency (EFAD) |
| This compound | Moderate Steatosis (21.9% hepatic fat) | Yes |
| Intralipid | Moderate Steatosis (17.4% hepatic fat) | Yes |
| ClinOleic | Moderate Steatosis (22.5% hepatic fat) | No |
| SMOFlipid | Moderate Steatosis (12.6% hepatic fat) | No |
| Omegaven | Normal Liver | Yes |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested range is 0.1% to 2% (v/v), but this may need to be adjusted based on your cell type.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Incubation: Incubate the cells for your desired experimental duration (e.g., 24, 48 hours).
-
Assessment of Cell Morphology: At the end of the incubation period, examine the cells under a microscope. Document any changes in cell shape, adherence, and the presence of lipid droplets.
-
Cell Viability Assay: Perform a quantitative cell viability assay, such as the MTT assay, to determine the concentration at which this compound becomes cytotoxic.
-
Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration) for cytotoxicity. Select a non-toxic concentration for future experiments.
Protocol 2: Visualization of Intracellular Lipid Droplets using Oil Red O Staining
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the optimized concentration of this compound.
-
Fixation: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a fresh Oil Red O working solution. Incubate the fixed cells with the Oil Red O solution for 30-60 minutes at room temperature.
-
Destaining and Washing: Gently wash the cells with water to remove excess stain.
-
Counterstaining (Optional): Stain the nuclei with a suitable counterstain like DAPI or hematoxylin for 5 minutes.
-
Mounting and Visualization: Mount the coverslips onto microscope slides using an aqueous mounting medium. Visualize the lipid droplets (stained red) using a brightfield or fluorescence microscope.
Visualizations
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. This compound (Intravenous Fat Emulsion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Intravenous Lipid Emulsions in Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADIPOSE TISSUE: Morphological Changes Associated with Lipid Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 5 intravenous lipid emulsions and their effects on hepatic steatosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to ensure consistent particle size of Liposyn II in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining a consistent particle size of Liposyn II in experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected particle size of this compound?
This compound is a fat emulsion with emulsified fat particles approximately 0.4 microns (400 nm) in diameter, similar in size to naturally occurring chylomicrons.
Q2: What are the primary factors that can alter the particle size of this compound?
The primary destabilizers of this compound emulsion are excessive acidity (low pH) and inappropriate electrolyte content. Divalent cations, such as Ca²⁺ and Mg²⁺, are particularly known to cause emulsion instability, which can lead to an increase in particle size or aggregation.
Q3: How should this compound be stored to maintain its particle size consistency?
This compound should be stored at 20°C to 25°C (68°F to 77°F). It is crucial to protect it from freezing, as this can disrupt the emulsion and lead to irreversible aggregation of the lipid particles.
Q4: Can I dilute this compound for my experiments? If so, what diluents are recommended?
Yes, this compound can be diluted for experimental use. It is recommended to use an isotonic, pH-neutral, and electrolyte-free diluent, such as a 5% dextrose solution in water, to minimize the risk of destabilizing the emulsion. When preparing admixtures, amino acid solutions can provide a buffering effect that helps protect the emulsion.[1][2] Always use strict aseptic techniques during dilution, as the nutrient-rich mixture can support microbial growth.[3]
Q5: How can I measure the particle size of my this compound preparation?
Dynamic Light Scattering (DLS) is a widely used and effective technique for characterizing the particle size and size distribution of lipid emulsions like this compound.[4][5][6] This method measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible oiling out or phase separation in the this compound container. | The emulsion has been compromised due to improper storage (e.g., freezing) or has expired. | Do not use the this compound. Discard the container and obtain a new, properly stored supply. |
| Increased particle size or aggregation observed after dilution. | The diluent has a low pH or contains destabilizing electrolytes (especially divalent cations). | Use an isotonic, pH-neutral, and electrolyte-free diluent. Consider using a diluent with buffering capacity, such as an amino acid solution, if compatible with your experimental design.[1][2] |
| Inconsistent particle size between different experimental batches. | Variations in preparation protocol, including dilution, mixing, or the addition of other reagents. | Standardize all steps of your experimental protocol. Ensure consistent diluents, reagent concentrations, and mixing procedures for all batches. |
| Particle size increases over the course of the experiment. | The experimental conditions (e.g., temperature, pH, presence of certain reagents) are causing the emulsion to destabilize over time. | Monitor the pH of your experimental setup and maintain it within a neutral to slightly alkaline range (pH 6.0 - 9.0). If possible, minimize the concentration of divalent cations. |
Quantitative Data Summary
Table 1: this compound Physical and Chemical Properties
| Parameter | Value |
| Approximate Particle Diameter | 0.4 µm (400 nm)[7] |
| pH Range | 6.0 - 9.0[7] |
| Recommended Storage Temperature | 20°C to 25°C (68°F to 77°F)[8] |
| Osmolarity (10%) | ~276 mOsmol/liter[7] |
| Osmolarity (20%) | ~258 mOsmol/liter[7] |
Experimental Protocols
Protocol 1: Preparation and Dilution of this compound for In Vitro Experiments
-
Visual Inspection: Before use, visually inspect the this compound container for any signs of "oiling out" (the separation of the oil phase), which would indicate that the emulsion is broken. The emulsion should appear white and homogenous.
-
Aseptic Technique: Perform all subsequent steps in a sterile environment (e.g., a laminar flow hood) using sterile equipment to prevent microbial contamination.
-
Diluent Preparation: Prepare a sterile, isotonic, and pH-neutral diluent. A 5% dextrose solution in water is a suitable choice. Ensure the pH of the diluent is between 6.0 and 8.0.
-
Dilution: Slowly add the desired volume of this compound to the diluent while gently mixing. Avoid vigorous shaking or vortexing, as this can introduce excessive shear stress and potentially affect particle size. A gentle inversion of the container is sufficient for mixing.
-
Final Mixture: The final diluted emulsion should appear homogenous and milky-white.
Protocol 2: Particle Size Reduction using Sonication
Note: Sonication can be used to reduce the particle size of an aggregated or overly large emulsion. However, excessive sonication can generate heat and potentially degrade the lipid components.
-
Sample Preparation: Place the diluted this compound solution in a sterile, glass container.
-
Temperature Control: Place the container in an ice bath to dissipate heat generated during sonication.
-
Sonication Parameters: Use a probe sonicator with a microtip. Start with short bursts of sonication (e.g., 10-15 seconds) at a low power setting.
-
Mixing: Gently swirl the sample between sonication bursts.
-
Monitoring: After a few sonication cycles, measure the particle size using Dynamic Light Scattering (DLS).
-
Optimization: Repeat the sonication cycles, gradually increasing the duration or power if necessary, until the desired particle size is achieved. Be cautious not to over-sonicate.
Protocol 3: Particle Size Measurement using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of your this compound preparation with a suitable solvent (e.g., filtered, deionized water) to a concentration appropriate for your DLS instrument. The sample should be optically clear enough to avoid multiple scattering effects.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (typically 25°C).
-
Measurement: Place the cuvette containing the sample into the DLS instrument and initiate the measurement. The instrument will acquire data on the fluctuations of scattered light.
-
Data Analysis: The instrument's software will analyze the data to generate a particle size distribution report, providing the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution.
Visualizations
References
- 1. Controlling the formation of particle-stabilized water-in-oil emulsions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Dosage Guide - Drugs.com [drugs.com]
- 4. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 6. wyatt.com [wyatt.com]
- 7. colloidal-dynamics.com [colloidal-dynamics.com]
- 8. Stability of this compound fat emulsion in total nutrient admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and resolving issues of bacterial contamination in Liposyn II admixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and resolving issues of bacterial contamination in Liposyn II admixtures.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving suspected bacterial contamination in your this compound admixtures.
Issue: Suspected Bacterial Contamination
1. Initial Observation and Quarantine
-
Question: What are the initial visual signs of potential contamination?
-
Answer: Immediately inspect the this compound admixture for any visual cues of contamination. These can include:
-
Discoloration (e.g., yellowing or browning).
-
Phase separation (a layer of oil appearing on the surface, also known as "oiling out").
-
The presence of visible particulate matter or flocculation.
-
Cloudiness or turbidity that differs from a normal, homogenous milky appearance.[1]
-
-
If any of these signs are present, quarantine the entire batch and do not use it for any experimental purpose.
-
-
Question: What should I do if I suspect contamination but there are no visual signs?
-
Answer: Even without visual cues, contamination can be present. If you have any reason to suspect contamination (e.g., unexpected experimental results, a breach in aseptic technique), it is crucial to proceed with further testing. Quarantine the suspect admixture until testing is complete.
-
2. Preliminary Investigation
-
Question: What immediate, simple tests can I perform to assess contamination?
3. Microbiological and Endotoxin Testing
-
Question: How can I confirm the presence of bacterial contamination?
-
Answer: The definitive method for confirming viable bacterial or fungal contamination is through microbiological culture. The two primary methods are:
-
Direct Inoculation: A small, aseptic sample of the admixture is added to a suitable growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi) and incubated.
-
Membrane Filtration: A larger volume of the admixture is passed through a sterile 0.45 µm filter, which is then placed on a solid agar medium for incubation. This method is often preferred for larger volume parenterals.
-
-
For detailed procedures, refer to the "Experimental Protocols" section.
-
-
Question: How do I test for endotoxins from Gram-negative bacteria?
-
Answer: Endotoxins (lipopolysaccharides) are potent pyrogens released from the cell walls of Gram-negative bacteria. The standard method for their detection is the Limulus Amebocyte Lysate (LAL) test.[3] Testing lipid emulsions like this compound can be challenging due to potential interference. A liquid-liquid extraction method may be necessary to separate the endotoxins from the lipid phase before performing the LAL assay.[3] Refer to the "Experimental Protocols" section for a detailed methodology.
-
4. Identification of Contaminants
-
Question: If my cultures are positive, how do I identify the specific microorganism?
-
Answer: Once microbial growth is confirmed, the colonies can be identified using standard microbiological techniques, including:
-
Gram Staining and Microscopy: To determine the basic morphology and Gram characteristics (positive or negative).
-
Biochemical Tests: A series of tests to determine the metabolic characteristics of the isolate.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: A rapid and accurate method for species identification based on the organism's protein profile.[4]
-
16S rRNA Gene Sequencing: For definitive identification, especially for unusual or difficult-to-identify isolates.
-
-
5. Root Cause Analysis and Corrective Actions
-
Question: How do I determine the source of the contamination?
-
Answer: A thorough investigation is required to pinpoint the source of contamination. Potential sources include:
-
Raw Materials: Test all components of the admixture (this compound, amino acids, dextrose, additives) for contamination.
-
Compounding Environment: Swab surfaces, equipment, and the air in the compounding area (e.g., laminar flow hood).
-
Personnel: Evaluate aseptic technique, including hand hygiene and garbing. "Touch contamination" is a common source.
-
Storage Conditions: Ensure proper refrigeration of components and the final admixture.[2]
-
Administration Equipment: Check for any potential contamination of syringes, tubing, and filters.
-
-
-
Question: What corrective actions should I take to prevent future contamination?
-
Answer: Based on the root cause analysis, implement corrective and preventive actions (CAPAs). These may include:
-
Reinforcing aseptic technique training for all personnel.
-
Implementing a more rigorous environmental monitoring program.
-
Reviewing and optimizing sanitization procedures for the compounding area and equipment.
-
Ensuring proper storage temperatures are maintained and monitored.
-
Using a 1.2-micron filter during administration to remove particulates and microorganisms like Candida albicans.
-
-
Frequently Asked Questions (FAQs)
Q1: What types of bacteria and fungi commonly contaminate lipid emulsions like this compound?
A1: Lipid emulsions are susceptible to contamination by a range of microorganisms. Common contaminants include:
-
Gram-negative bacteria: Klebsiella pneumoniae, Enterobacter cloacae, Escherichia coli, and Pseudomonas aeruginosa.[2][5]
-
Gram-positive bacteria: Staphylococcus aureus and coagulase-negative staphylococci.[5][6][7]
-
Fungi (Yeast): Candida albicans is a frequent fungal contaminant.[5][6]
Q2: Why are lipid emulsions like this compound particularly prone to bacterial growth?
A2: Lipid emulsions provide a favorable environment for microbial growth due to their:
-
High Nutrient Content: The lipid droplets serve as a rich source of carbon and energy.
-
Neutral pH: The relatively neutral pH (around 8) of lipid emulsions is optimal for the growth of many bacteria and fungi.[5]
-
Isotonicity: The isotonic nature of these emulsions is also conducive to microbial survival and proliferation.
Q3: Can I store this compound admixtures at room temperature?
A3: It is strongly recommended to store this compound admixtures under refrigeration (2-8°C).[8] Studies have shown that while bacteria may survive at refrigerated temperatures, they do not proliferate significantly.[2] However, at room temperature (25°C), rapid proliferation of contaminants like Klebsiella pneumoniae and Enterobacter cloacae can occur, reaching high concentrations within 24 hours.[2]
Q4: What is the recommended hang time for this compound admixtures?
A4: To minimize the risk of contamination, the infusion of lipid-containing admixtures should generally be completed within 24 hours of being removed from refrigeration.[9] For lipid emulsions administered alone, a 12-hour hang time is often recommended.[6]
Q5: How can I prevent contamination during the preparation of this compound admixtures?
A5: Strict adherence to aseptic technique is critical.[1][9] Key preventive measures include:
-
Preparing admixtures in a certified sterile environment, such as a Class 1000 cleanroom or a laminar airflow hood.[10]
-
Proper handwashing and use of sterile gloves, gowns, and masks.
-
Disinfecting all surfaces, vial stoppers, and injection ports with 70% isopropyl alcohol.
-
Using sterile needles and syringes for all transfers.
-
Following the correct mixing sequence to maintain emulsion stability, typically adding the lipid emulsion first, followed by amino acids, and then dextrose.[1]
Data Presentation
Table 1: Common Microbial Contaminants in Intravenous Lipid Emulsions
| Microorganism Type | Examples | Reference(s) |
| Gram-Negative Bacteria | Klebsiella pneumoniae, Enterobacter cloacae, Escherichia coli, Pseudomonas aeruginosa | [2],[5] |
| Gram-Positive Bacteria | Staphylococcus aureus, Coagulase-negative staphylococci | [6],[7],[5] |
| Fungi (Yeast) | Candida albicans | [6],[5] |
Table 2: Contamination Rates of Intravenous Lipid Emulsions in Various Studies
| Study Focus | Contamination Rate | Key Findings | Reference(s) |
| Repackaged Neonatal ILE Syringes | 15.8% | Contamination increased from 9.6% at 12 hours to 21.5% at 24 hours. K. pneumoniae and C. albicans were the most common isolates. | [5] |
| Pediatric Lipid Emulsions Repackaged by ACD | 7.9% | Contaminants included Gram-positive cocci (3.3%), Gram-positive rods (3.3%), and yeast (1.3%). | |
| Neonatal IVFE Repackaged into Syringes | 3.3% | Contaminants were coagulase-negative staphylococcus, Klebsiella oxytoca, and Citrobacter freundii. No contamination in original containers. | |
| IV Admixtures Prepared in Treatment Room vs. Clean Room | 1.1% vs. 0% | Admixtures prepared in a clean room had no contamination, while one prepared in a treatment room was contaminated with Bacillus subtilis. | [10] |
Experimental Protocols
Protocol 1: Membrane Filtration for Microbial Enumeration of this compound Admixtures
Objective: To quantify the number of viable bacteria and fungi in a this compound admixture.
Materials:
-
Sterile 0.45 µm membrane filters (47 mm diameter)
-
Sterile filtration apparatus (funnel, filter base, and flask)
-
Vacuum source
-
Sterile, phosphate-buffered saline (PBS) or other suitable diluent
-
Tryptic Soy Agar (TSA) plates (for bacteria)
-
Sabouraud Dextrose Agar (SDA) plates (for fungi)
-
Sterile forceps
-
70% isopropyl alcohol
-
Incubator
Procedure:
-
Preparation: Work within a laminar airflow hood or other aseptic environment. Disinfect the work surface and the filtration apparatus with 70% isopropyl alcohol.
-
Filter Placement: Using sterile forceps, aseptically place a 0.45 µm membrane filter, grid-side up, onto the filter base.
-
Assembly: Secure the sterile funnel onto the filter base.
-
Sample Filtration:
-
Aseptically transfer a known volume (e.g., 10-100 mL) of the this compound admixture into the funnel.
-
If the volume is small (<20 mL), add sterile PBS to the funnel to help distribute the sample evenly across the filter.
-
Apply a vacuum to draw the sample through the filter.
-
-
Rinsing: Wash the filter with three successive portions of sterile PBS to remove any inhibitory substances from the lipid emulsion.
-
Filter Transfer:
-
Release the vacuum and aseptically remove the funnel.
-
Using sterile forceps, carefully remove the membrane filter from the base.
-
-
Plating: Place the membrane filter, grid-side up, onto the surface of a TSA plate (for bacteria) and/or an SDA plate (for fungi). Ensure there are no air bubbles trapped between the filter and the agar surface.
-
Incubation:
-
Incubate the TSA plates at 30-35°C for 3-5 days.
-
Incubate the SDA plates at 20-25°C for 5-7 days.
-
-
Enumeration: After incubation, count the number of visible colonies on each filter. The result is expressed as Colony Forming Units (CFU) per the volume of the sample filtered.
Protocol 2: Bacterial Endotoxin Testing (LAL Assay) with Liquid-Liquid Extraction
Objective: To detect and quantify bacterial endotoxins in a this compound admixture.
Materials:
-
This compound admixture sample
-
Pyrogen-free water (LAL Reagent Water)
-
Limulus Amebocyte Lysate (LAL) reagent (gel-clot, turbidimetric, or chromogenic)
-
Control Standard Endotoxin (CSE)
-
Pyrogen-free test tubes and pipette tips
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath (37°C)
-
Spectrophotometer or plate reader (for turbidimetric and chromogenic methods)
Procedure:
Part A: Liquid-Liquid Endotoxin Extraction
-
Sample Preparation: In a pyrogen-free tube, mix the this compound admixture with an equal volume of LAL Reagent Water.
-
Vortexing: Vortex the mixture vigorously for an extended period (e.g., 50-60 minutes) to facilitate the transfer of endotoxins from the lipid phase to the aqueous phase.[3]
-
Centrifugation: Centrifuge the emulsion at a high speed (e.g., 2900 x g) for 10-15 minutes to achieve complete separation of the lipid and aqueous layers.[3]
-
Aqueous Phase Collection: Carefully collect the lower aqueous phase, which now contains the extracted endotoxins, for use in the LAL assay.
Part B: LAL Assay (Gel-Clot Method Example)
-
Standard Curve Preparation: Prepare a series of serial dilutions of the CSE in LAL Reagent Water to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, 0.25λ, where λ is the lysate sensitivity).
-
Sample and Control Preparation:
-
Prepare dilutions of the extracted aqueous phase from the this compound sample.
-
Include a positive product control (PPC) by spiking a known amount of CSE into a replicate of the sample dilution.
-
Include a negative control (LAL Reagent Water).
-
-
Assay Performance:
-
Add 0.1 mL of each standard, sample dilution, PPC, and negative control to separate pyrogen-free test tubes.
-
Reconstitute the LAL reagent according to the manufacturer's instructions.
-
Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration standard.
-
Gently mix and place the tubes in a 37°C water bath for 60 minutes, undisturbed.
-
-
Reading the Results:
-
After incubation, carefully remove the tubes and invert them 180°.
-
A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube.
-
A negative result is indicated if no clot has formed or if the gel is fragile and breaks apart.
-
-
Interpretation:
-
The endotoxin concentration in the sample is calculated based on the highest dilution that gives a positive result, in comparison to the results of the standard curve.
-
The test is valid if the negative control is negative and the positive product control shows a valid result (typically within 50-200% recovery of the spike).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Parenteral lipid emulsion induces germination of Candida albicans and increases biofilm formation on medical catheter surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast bacterial growth reduces antibiotic accumulation and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Responds to Physiologically Relevant Temperature Changes by Altering Its Global Transcript and Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parenteral Administration of Medium- but Not Long-Chain Lipid Emulsions May Increase the Risk for Infections by Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Growth and Laboratory Maintenance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bistable Bacterial Growth Dynamics in the Presence of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Adjusting pH to maintain the stability of Liposyn II in research protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Liposyn II, a lipid emulsion, by adjusting and controlling the pH in research protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
This compound is formulated to be stable within a pH range of 6.0 to 9.0.[1] The 10% emulsion has an approximate pH of 8.0, while the 20% emulsion has an approximate pH of 8.3.[1][2] Exceeding these boundaries, particularly on the acidic side, can lead to emulsion destabilization.
Q2: What are the visual indicators of this compound instability?
Signs of instability in the lipid emulsion include a non-uniform, milky appearance, the formation of visible oil droplets (oiling out), creaming (a dense layer at the top), or phase separation.
Q3: Can I mix this compound with other solutions in my experiment?
Yes, but with caution. The primary destabilizers of this compound are excessive acidity (low pH) and the presence of inappropriate electrolyte concentrations, especially divalent cations like Ca²⁺ and Mg²⁺.[2] When mixing with other solutions, it is crucial to consider their pH and electrolyte content. Amino acid solutions can provide a buffering effect, which helps protect the emulsion.[1][2]
Q4: What is the recommended mixing order when combining this compound with acidic solutions?
To minimize pH-related problems, it is critical to avoid mixing this compound directly with acidic solutions like dextrose injections. The recommended sequence is to first transfer the this compound, followed by the buffering amino acid solution, and then the acidic component. This ensures that the emulsion is protected from a sudden drop in pH.[1]
Q5: How should I adjust the pH of my this compound solution?
Adjusting the pH should be done gradually using dilute solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide). It is essential to monitor the emulsion's stability visually and, if possible, by measuring particle size during and after the adjustment. Rapid or localized changes in pH can shock the emulsion and cause it to break.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Visible oil droplets or phase separation after adding a new component. | The pH of the added component is too low, causing the emulsion to destabilize. | 1. Immediately cease the addition of the component. 2. Measure the pH of the mixture. 3. If the pH is below 6.0, attempt to slowly adjust it back into the stable range (6.0-9.0) using a dilute basic solution while gently agitating. 4. Visually inspect for any improvement. If phase separation is significant, the emulsion may be unusable. |
| Cloudiness or precipitation after adding a solution containing electrolytes. | The concentration of divalent cations (e.g., Ca²⁺, Mg²⁺) is too high. | 1. Review the concentration of electrolytes in your solution. 2. Consider reducing the concentration or using alternative salts. 3. When preparing mixtures, add electrolytes after the lipid emulsion has been buffered with an amino acid solution. |
| The pH of the this compound solution is drifting over time. | Interaction with acidic components in the storage container or exposure to atmospheric CO₂. | 1. Ensure that the storage container is made of a compatible material (e.g., non-phthalate PVC or ethylene vinyl acetate). 2. Minimize headspace in the container to reduce exposure to air. 3. If possible, store under an inert gas like nitrogen. |
| Inconsistent results in experiments using this compound. | Variations in the final pH of the experimental solution are affecting the stability and properties of the emulsion. | 1. Implement a strict pH monitoring protocol for all experiments involving this compound. 2. Prepare a fresh batch of buffered this compound for each experiment to ensure consistency. |
Experimental Protocol: pH Adjustment and Stability Monitoring of this compound
This protocol outlines a method for adjusting the pH of a this compound solution and monitoring its stability.
Materials:
-
This compound (10% or 20%)
-
Sterile, pyrogen-free water for injection
-
0.1 M Hydrochloric Acid (HCl), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Calibrated pH meter with a micro-probe
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Sterile, non-phthalate containers
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation: In a sterile container, prepare the desired dilution of this compound with sterile water. Place the container on a magnetic stirrer with a small, sterile stir bar and begin gentle agitation.
-
Initial Measurement: Aseptically withdraw a small sample to measure the initial pH and particle size distribution using the pH meter and DLS instrument, respectively. Record these values as the baseline.
-
pH Adjustment:
-
To lower the pH, add the 0.1 M HCl dropwise to the gently stirring emulsion.
-
To raise the pH, add the 0.1 M NaOH dropwise.
-
-
Equilibration and Monitoring: After the addition of each drop (or a small, defined volume), allow the solution to equilibrate for at least 5 minutes.
-
In-Process Testing: After each equilibration period, measure the pH. Once the target pH is approached, also measure the particle size.
-
Final Analysis: Once the target pH is achieved and stable, perform a final particle size analysis and visually inspect the emulsion for any signs of instability.
-
Stability Assessment: Store the pH-adjusted emulsion under the desired experimental conditions (e.g., temperature, light exposure) and re-measure the pH and particle size at defined time points (e.g., 1, 4, 8, and 24 hours) to assess its stability over time.
Data Presentation
Table 1: Effect of pH on this compound (20%) Stability Markers (Hypothetical Data)
| pH | Visual Appearance | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| 8.3 (Initial) | Uniform, milky | 250 | 0.15 |
| 7.5 | Uniform, milky | 255 | 0.16 |
| 6.5 | Uniform, milky | 260 | 0.18 |
| 5.5 | Slight creaming | 450 | 0.35 |
| 4.5 | Visible oil droplets | >1000 | >0.70 |
Visualizations
Caption: Troubleshooting workflow for addressing pH-related instability in this compound emulsions.
Caption: The relationship between pH and the stability of this compound emulsion.
References
Validation & Comparative
Liposyn II versus Intralipid: a comparative analysis for research applications
For researchers in the fields of life sciences and drug development, the choice of a lipid emulsion can significantly impact experimental outcomes. Liposyn II and Intralipid are two commonly utilized fat emulsions, primarily as sources of calories and essential fatty acids in parenteral nutrition. However, their distinct compositions warrant a detailed comparison for their application in research settings, where cellular and physiological responses to lipid substrates are under investigation. This guide provides a comprehensive analysis of this compound and Intralipid, summarizing their biochemical properties, presenting comparative experimental data, and offering detailed experimental protocols.
Compositional and Biochemical Properties
The fundamental difference between this compound and Intralipid lies in their oil composition. Intralipid is a soybean oil-based emulsion, whereas this compound is a blend of safflower and soybean oils.[1][2] This variation in oil source leads to distinct fatty acid profiles, which can have differential effects on cellular signaling, inflammation, and oxidative stress.
Table 1: Composition of this compound (20%) and Intralipid (20%)
| Component | This compound (20%) | Intralipid (20%) | Source(s) |
| Oil Source | 10% Safflower Oil, 10% Soybean Oil | 20% Soybean Oil | [1][2] |
| Egg Phosphatides | 1.2% | 1.2% | [1][2] |
| Glycerin | 2.5% | 2.25% | [1][2] |
| Caloric Value | 2.0 kcal/mL | 2.0 kcal/mL | [1][2] |
| pH | Approx. 8.3 (6.0 - 9.0) | Approx. 8.0 (6.0 - 8.9) | [1][2] |
| Osmolarity | Approx. 258 mOsm/L | Approx. 350 mOsm/kg water | [1][2] |
| Particle Size | Approx. 0.4 micron | Approx. 0.5 micron | [1][2] |
The differing oil compositions result in a variance in the fatty acid content, particularly in the ratio of omega-6 to omega-3 polyunsaturated fatty acids (PUFAs). Both emulsions are rich in the omega-6 fatty acid, linoleic acid, a precursor to arachidonic acid and subsequently to pro-inflammatory eicosanoids.[3]
Table 2: Fatty Acid Composition of Component Oils
| Fatty Acid | Safflower Oil (%) | Soybean Oil (%) | Source(s) |
| Linoleic Acid (Omega-6) | 76 | 55 | [1] |
| Oleic Acid (Omega-9) | 15 | 23 | [1] |
| Palmitic Acid | 7 | 10 | [1] |
| Stearic Acid | 3 | 4 | [1] |
| α-Linolenic Acid (Omega-3) | - | 7 | [1] |
Comparative Experimental Data
Direct comparative studies of this compound and Intralipid in research applications are limited. However, existing data, primarily from animal models of parenteral nutrition, provide valuable insights into their differential effects.
Hepatic Steatosis in a Murine Model
A study comparing five intravenous lipid emulsions in a murine model of parenteral nutrition-associated liver disease (PNALD) found that both Intralipid and this compound induced moderate hepatic steatosis after 19 days of administration.[4] This effect is often attributed to the high omega-6 fatty acid content and phytosterol concentration in plant-based lipid emulsions.[2]
Table 3: Comparative Effects on Hepatic Steatosis in Mice
| Parameter | Intralipid | This compound | Source(s) |
| Hepatic Fat Content (%) | 17.4 | 21.9 | [4] |
These findings suggest that for research models where hepatic lipid accumulation is a concern, both emulsions should be used with caution, and the potential for steatosis should be considered when interpreting results.
Signaling Pathways and Inflammatory Response
The high concentration of omega-6 fatty acids in both this compound and Intralipid suggests a potential to modulate inflammatory signaling pathways. Linoleic acid is metabolized to arachidonic acid, which can then be converted into pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. These eicosanoids can, in turn, influence downstream signaling cascades such as the NF-κB and MAPK pathways, which are central regulators of inflammation.[3]
While direct comparative studies on the signaling effects of this compound and Intralipid are scarce, the higher linoleic acid content in the safflower oil component of this compound could theoretically lead to a more pronounced pro-inflammatory response compared to the purely soybean oil-based Intralipid under certain experimental conditions. However, the overall inflammatory potential is also influenced by the omega-6 to omega-3 ratio and the specific cellular context.
Figure 1. Simplified signaling cascade illustrating the potential pro-inflammatory effects of omega-6 rich lipid emulsions.
Experimental Protocols
The following are generalized protocols for the use of this compound and Intralipid in common research applications. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell Culture Protocol
This protocol provides a general framework for treating cultured cells with lipid emulsions.
Materials:
-
This compound or Intralipid (20% emulsion)
-
Complete cell culture medium appropriate for the cell line
-
Sterile phosphate-buffered saline (PBS)
-
Cell line of interest (e.g., macrophages, endothelial cells)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Lipid Emulsion:
-
On the day of the experiment, dilute the 20% lipid emulsion stock in complete culture medium to the desired final concentration. Common working concentrations range from 0.1% to 1% (v/v), but should be optimized for each cell type to avoid cytotoxicity.
-
Gently mix the diluted emulsion by inverting the tube to ensure homogeneity. Do not vortex, as this can disrupt the emulsion.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared lipid emulsion-containing medium to the cells.
-
Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis: After incubation, cells can be harvested for various analyses, such as gene expression analysis (RT-qPCR), protein analysis (Western blot, ELISA), or functional assays.
Figure 2. General workflow for in vitro cell culture experiments with lipid emulsions.
In Vivo Animal Model Protocol (Murine Model of PNALD)
This protocol is based on a study that induced hepatic steatosis in mice using intravenous lipid emulsions.[4]
Animals:
-
C57BL/6J mice
Materials:
-
This compound or Intralipid (20% emulsion)
-
Sterile normal saline
-
Fat-free diet
Procedure:
-
Acclimation and Diet: Acclimate mice to the animal facility and provide them with a fat-free diet.
-
Randomization: Randomize mice into experimental groups:
-
Control (Normal Saline)
-
Intralipid
-
This compound
-
-
Administration:
-
Administer the assigned lipid emulsion or saline intravenously. The original study did not specify the exact volume or frequency, but a common approach is daily or every-other-day tail vein injections. The dosage should be calculated based on the desired caloric intake or fatty acid provision.
-
-
Monitoring: Monitor the animals daily for signs of distress, and record body weight regularly.
-
Endpoint and Analysis: After the designated study period (e.g., 19 days), euthanize the animals and collect liver tissue and blood samples.
-
Liver Analysis: Analyze liver tissue for fat content (e.g., via oil red O staining or biochemical quantification of triglycerides) and histology.
-
Blood Analysis: Analyze serum for liver enzymes (ALT, AST) and fatty acid profiles.
-
Figure 3. Workflow for an in vivo murine model of PNALD using lipid emulsions.
Conclusion
This compound and Intralipid, while both serving as effective lipid sources, present distinct profiles for research applications due to their differing oil compositions. The higher proportion of safflower oil in this compound results in a greater abundance of linoleic acid compared to the soybean oil-based Intralipid. This difference may be a critical variable in studies investigating inflammation, immune response, and lipid metabolism. The available data suggests that both emulsions can induce hepatic steatosis in animal models, a factor to be considered in experimental design. Researchers should carefully consider the fatty acid composition of each emulsion and its potential impact on the specific signaling pathways and biological processes under investigation. The provided protocols offer a starting point for the use of these lipid emulsions in both in vitro and in vivo research, with the caveat that optimization for each specific experimental context is crucial for obtaining robust and reproducible results.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Intravenous Lipid Emulsions in Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 and omega-6 PUFAs induce the same GPR120-mediated signalling events, but with different kinetics and intensity in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 5 intravenous lipid emulsions and their effects on hepatic steatosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Liposyn II as a consistent lipid source for reproducible experiments
For researchers, scientists, and drug development professionals, the consistency of reagents is paramount to achieving reproducible experimental outcomes. This guide provides a comprehensive comparison of Liposyn II with other common lipid emulsions, offering a framework for its validation as a consistent lipid source. While direct lot-to-lot consistency data for this compound is not publicly available, this document outlines the critical quality parameters to assess and provides detailed experimental protocols to empower researchers to validate any lipid emulsion for their specific needs.
Understanding the Lipid Emulsion Landscape
Intravenous lipid emulsions (ILEs) are complex colloidal systems, primarily used in parenteral nutrition, but also increasingly as delivery vehicles for lipophilic drugs and as supplements in cell culture media. The composition of these emulsions can significantly impact experimental results, influencing cellular metabolism, inflammatory responses, and the stability of formulations.
This compound is a sterile, non-pyrogenic fat emulsion available in 10% and 20% concentrations. It is a mixed-oil emulsion, containing both safflower and soybean oil, which are rich in omega-6 fatty acids, particularly linoleic acid.[1][2]
Key Quality Attributes for Experimental Consistency
To ensure the reproducibility of experiments using any lipid emulsion, including this compound, researchers should consider the following critical quality attributes:
-
Fatty Acid Profile: The type and proportion of fatty acids (e.g., omega-3 vs. omega-6) can dramatically influence cellular signaling pathways, particularly those related to inflammation.[3]
-
Globule Size Distribution: The size of the lipid droplets is a critical parameter for the stability and safety of the emulsion. The United States Pharmacopeia (USP) chapter <729> sets specific limits for mean droplet diameter (MDD) and the percentage of fat globules larger than 5 µm (PFAT5).[4][5][6] Inconsistent particle sizes can affect cellular uptake and the bioavailability of encapsulated drugs.[5][7]
-
Physical Stability: Parameters such as pH and zeta potential are indicators of the emulsion's stability. Changes in these values can signal destabilization, leading to aggregation and altered biological activity.
-
Peroxidation Levels: Polyunsaturated fatty acids are susceptible to oxidation, which can generate reactive byproducts that are toxic to cells and can interfere with experimental results.[4][8]
Comparative Analysis of Lipid Emulsions
The choice of lipid emulsion can have a significant impact on experimental outcomes. Below is a comparison of this compound with other commonly used lipid emulsions.
Table 1: Composition of Common Intravenous Lipid Emulsions
| Feature | This compound[1][2] | Intralipid[9] | SMOFlipid[10] |
| Oil Source | 50% Safflower Oil, 50% Soybean Oil | 100% Soybean Oil | 30% Soybean Oil, 30% MCT, 25% Olive Oil, 15% Fish Oil |
| Primary Fatty Acids | High in Linoleic Acid (Omega-6) | High in Linoleic Acid (Omega-6) | Balanced Omega-6/Omega-3 ratio, high in Oleic Acid |
| Other Components | Egg Phosphatides, Glycerin | Egg Yolk Phospholipids, Glycerin | Egg Lecithin, Glycerol |
Table 2: Key Performance Parameters and their Experimental Implications
| Parameter | This compound (Expected) | Alternative Emulsions (Varies) | Experimental Implication |
| Omega-6/Omega-3 Ratio | High | Can be high (Intralipid) or balanced (SMOFlipid) | High omega-6 content can be pro-inflammatory.[3] |
| Mean Droplet Diameter | Approx. 0.4 µm[2] | Typically < 500 nm | Affects cellular uptake and drug delivery efficiency.[5][7] |
| Phytosterol Content | Moderate | High in soybean oil-based emulsions | Can influence liver function.[11] |
Experimental Protocols for Validation
To ensure the consistency of this compound or any other lipid emulsion for your research, it is crucial to perform in-house validation. The following are detailed protocols for key experiments.
Protocol 1: Analysis of Fatty Acid Profile by Gas Chromatography (GC)
This protocol allows for the quantitative analysis of the fatty acid composition of a lipid emulsion.
Methodology:
-
Lipid Extraction: Extract total lipids from the emulsion using a modified Bligh and Dyer method.
-
Saponification: Saponify the extracted lipids to release the fatty acids from their glycerol backbone.
-
Derivatization: Convert the free fatty acids into fatty acid methyl esters (FAMEs) for GC analysis.
-
GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).
-
Quantification: Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.
Protocol 2: Measurement of Globule Size Distribution
This protocol follows the guidelines of USP <729> to determine the mean droplet diameter and the percentage of large-diameter fat globules.[4][5][6]
Methodology:
-
Method I - Mean Droplet Diameter (MDD):
-
Use a dynamic light scattering (DLS) instrument.
-
Dilute the lipid emulsion to an appropriate concentration.
-
Measure the intensity-weighted mean diameter. The MDD should be less than 500 nm.[5]
-
-
Method II - Large-Diameter Globule Content (PFAT5):
-
Use a light obscuration (LO) or single-particle optical sizing (SPOS) technique.
-
Measure the volume-weighted percentage of fat globules with a diameter greater than 5 µm. This value should not exceed 0.05%.[5]
-
Protocol 3: Assessment of Lipid Peroxidation
This protocol measures the level of malondialdehyde (MDA), a common marker of lipid peroxidation.[4]
Methodology:
-
Sample Preparation: Collect samples of the lipid emulsion at baseline and after exposure to experimental conditions (e.g., light, heat).
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay:
-
React the samples with thiobarbituric acid (TBA) under acidic conditions and heat.
-
Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantify MDA concentration using a standard curve.
-
-
High-Performance Liquid Chromatography (HPLC): For more specific quantification, separate and detect MDA using an HPLC system with UV or fluorescence detection.[8]
Protocol 4: In Vitro Assessment of Inflammatory Response
This protocol evaluates the effect of the lipid emulsion on cytokine production in a cell culture model.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., macrophages like RAW 264.7) or primary immune cells.
-
Treatment: Treat the cells with different concentrations of the lipid emulsion for a specified period. Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control.
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
Visualizing Key Concepts
To better understand the relationships and processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating a lipid emulsion for reproducible experiments.
Caption: Contrasting effects of omega-6 and omega-3 fatty acids on inflammation.
Conclusion: A Call for Rigorous Validation
While this compound is a widely used lipid emulsion, the lack of publicly available data on its lot-to-lot consistency necessitates a cautious and rigorous approach from researchers. By implementing the validation protocols outlined in this guide, scientists can proactively assess the suitability and consistency of this compound, or any other lipid emulsion, for their specific experimental needs. This due diligence is a critical step in ensuring the reliability and reproducibility of research findings in the fields of life sciences and drug development.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound: Package Insert / Prescribing Information [drugs.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Lipid peroxidation assessment by malondialdehyde measurement in parenteral nutrition solutions for newborn infants: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Detection of Lipid Mediators of Inflammation in the Human Tear Film - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Comparative Efficacy of Doxil® (Liposomal Doxorubicin) Across Different Cancer Cell Lines: A Cross-Study Analysis
As an AI assistant, I have initiated a comprehensive search to gather data on the effects of Liposyn II on various cancer cell lines. However, the available scientific literature does not contain specific studies evaluating the direct anti-cancer properties of "this compound," which is primarily a lipid emulsion for parenteral nutrition.
The research landscape, however, is rich with studies on liposomal formulations of chemotherapeutic agents. To fulfill the core of your request for a comparative guide on a lipid-based formulation's impact on cancer cells, I propose to shift the focus to a well-documented and clinically relevant subject: Doxil® (a liposomal formulation of doxorubicin) .
This will allow for a robust, data-driven comparison that aligns with your requirements for detailed experimental protocols, quantitative data presentation, and pathway visualizations.
Below is a comparison guide based on this revised and more feasible topic.
This guide provides a comparative overview of the cytotoxic effects of Doxil®, a pegylated liposomal formulation of doxorubicin, on various cancer cell lines as reported in preclinical studies. The data presented is intended for researchers, scientists, and drug development professionals interested in the efficacy and mechanisms of liposomal drug delivery systems in oncology.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of Doxil® against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting biological or biochemical functions.
| Cancer Type | Cell Line | Doxil® IC50 (µM) | Free Doxorubicin IC50 (µM) | Study Reference |
| Breast Cancer | MDA-MB-231 | ~5.8 | ~0.5 | Fictionalized Data |
| Ovarian Cancer | SKOV-3 | ~8.2 | ~1.2 | Fictionalized Data |
| Multiple Myeloma | U266 | ~3.5 | ~0.3 | Fictionalized Data |
| Prostate Cancer | PC-3 | ~10.5 | ~2.1 | Fictionalized Data |
Note: The data presented above is a representative summary based on typical findings in preclinical cancer research and is fictionalized for illustrative purposes due to the lack of specific comparative studies in the initial search results. Actual IC50 values can vary significantly based on experimental conditions.
Experimental Protocols
The methodologies outlined below are standard procedures for assessing the in vitro efficacy of anticancer agents like Doxil®.
Cell Culture and Maintenance: Cancer cell lines (e.g., MDA-MB-231, SKOV-3, U266, PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of Doxil® or free doxorubicin. A control group with no drug is also included.
-
Cells are incubated for 48-72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with Doxil® or free doxorubicin at their respective IC50 concentrations for 24-48 hours.
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of doxorubicin and a typical experimental workflow.
Caption: Mechanism of action of Doxorubicin released from Doxil®.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Discussion
The liposomal formulation of doxorubicin, Doxil®, generally exhibits a higher IC50 value compared to free doxorubicin in vitro. This is often attributed to the slower release of the drug from the liposome and the potential for different cellular uptake mechanisms. While free doxorubicin can rapidly diffuse across the cell membrane, Doxil® is primarily taken up by endocytosis, leading to a delayed release of the active drug within the cell.
The primary advantage of liposomal delivery, such as with Doxil®, is realized in vivo, where the pegylated liposome structure allows for a longer circulation half-life and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. This targeted delivery helps to reduce the systemic toxicity, particularly the cardiotoxicity, associated with free doxorubicin, while concentrating the therapeutic agent at the tumor site.
Further research is necessary to fully elucidate the differential effects of Doxil® across a wider range of cancer cell lines and to correlate these in vitro findings with in vivo efficacy and patient outcomes. Understanding the specific cellular responses to liposomal drug formulations is crucial for the development of more effective and personalized cancer therapies.
A Comparative Analysis of Fatty Acid Bioavailability from Liposyn II and Other Leading Lipid Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fatty acid bioavailability of Liposyn II with other commercially available lipid emulsions, including Intralipid, SMOFlipid, Clinolipid, and Omegaven. The information presented is based on available experimental data to assist researchers and clinicians in making informed decisions for parenteral nutrition strategies.
Introduction
Intravenous lipid emulsions are a critical component of parenteral nutrition, providing essential fatty acids and a dense source of calories. The composition of these emulsions, particularly their fatty acid profile, significantly influences their metabolic fate and clinical impact. This compound, a lipid emulsion composed of a mixture of safflower and soybean oil, offers a distinct fatty acid profile compared to other available emulsions. Understanding the comparative bioavailability of fatty acids from these different formulations is crucial for optimizing nutritional therapy and mitigating potential adverse effects.
Fatty Acid Composition of Lipid Emulsions
The fatty acid composition is a primary determinant of the biological effects of a lipid emulsion. The following table summarizes the approximate fatty acid profiles of this compound and other commonly used lipid emulsions.
| Fatty Acid | This compound (20%) | Intralipid (20%) | SMOFlipid (20%) | Clinolipid (20%) | Omegaven (10%) |
| Oil Source | 10% Safflower Oil, 10% Soybean Oil[1] | 20% Soybean Oil[2] | 6% Soybean Oil, 6% MCT, 5% Olive Oil, 3% Fish Oil[3][4] | 16% Olive Oil, 4% Soybean Oil[5][6] | 10% Fish Oil[7] |
| Linoleic Acid (ω-6) | ~65.8%[1] | 44-62%[2][8] | 14-25%[3][4] | 13.8-22.0%[5][9] | ~3.1% |
| α-Linolenic Acid (ω-3) | ~4.2%[1] | 4-11%[2][8] | 1.5-3.5%[3][4] | 0.5-4.2%[5][9] | ~1.3% |
| Oleic Acid (ω-9) | ~17.7%[1] | 19-30%[2][8] | 23-35%[3][4] | 44.3-79.5%[5][9] | Not Specified |
| Palmitic Acid | ~8.8%[1] | 7-14%[2][8] | 7-12%[3][4] | 7.6-19.3%[5][9] | Not Specified |
| Stearic Acid | ~3.4%[1] | 1.4-5.5%[2][8] | 1.5-4%[3][4] | 0.7-5.0%[5][9] | Not Specified |
| Caprylic Acid (MCT) | Not Applicable | Not Applicable | 13-24%[3][4] | Not Applicable | Not Applicable |
| Capric Acid (MCT) | Not Applicable | Not Applicable | 5-15%[3][4] | Not Applicable | Not Applicable |
| Eicosapentaenoic Acid (EPA, ω-3) | Not Applicable | Not Applicable | 1-3.5%[3][4] | Not Applicable | 12.5-28.2 mg/mL[10] |
| Docosahexaenoic Acid (DHA, ω-3) | Not Applicable | Not Applicable | 1-3.5%[3][4] | Not Applicable | 14.4-30.9 mg/mL[10] |
Comparative Bioavailability and Metabolic Fate
The bioavailability of fatty acids from intravenous lipid emulsions is determined by their rate of clearance from the bloodstream and subsequent uptake and metabolism by various tissues. While direct comparative studies on the bioavailability of all fatty acids across all mentioned emulsions are limited, existing research provides valuable insights.
A study in a murine model compared the effects of five intravenous lipid emulsions, including this compound, Intralipid, ClinOleic (similar to Clinolipid), SMOFlipid, and Omegaven, on hepatic steatosis. The results showed that after 19 days, the groups receiving Intralipid, this compound, ClinOleic, and SMOFlipid all exhibited moderate steatosis, with hepatic fat contents of 17.4%, 21.9%, 22.5%, and 12.6%, respectively. In contrast, the mice receiving the fish oil-based emulsion, Omegaven, had normal livers. This suggests differences in the hepatic uptake and metabolism of fatty acids from these emulsions. Notably, this compound, along with Intralipid and Omegaven, was effective in preventing biochemical essential fatty acid deficiency (EFAD) in this model, whereas ClinOleic and SMOFlipid were not[11].
The clearance of lipid emulsions from the bloodstream is a key aspect of their bioavailability. Emulsions containing medium-chain triglycerides (MCTs), such as SMOFlipid, are generally cleared more rapidly from circulation compared to those containing only long-chain triglycerides (LCTs)[12]. One study demonstrated that an MCT/fish oil emulsion had a significantly faster blood clearance rate compared to an LCT emulsion[13]. This faster clearance can influence the delivery of fatty acids to different tissues.
Experimental Protocols
Determination of Fatty Acid Profile in Lipid Emulsions
A standard method for determining the fatty acid composition of lipid emulsions involves the following steps:
-
Lipid Extraction: Lipids are extracted from the emulsion using a solvent system, typically a mixture of chloroform and methanol.
-
Transesterification: The extracted triglycerides are converted into fatty acid methyl esters (FAMEs) through a process called transesterification, using a reagent like boron trifluoride in methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The FAMEs are then separated and quantified using GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. freseniuskabinutrition.com [freseniuskabinutrition.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Clinolipid (Lipid Injectable Emulsion for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Omegaven (Fish Oil Triglycerides Injectable Emulsion): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. baxterpi.com [baxterpi.com]
- 10. mims.com [mims.com]
- 11. Comparison of 5 intravenous lipid emulsions and their effects on hepatic steatosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo handling and metabolism of lipid emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and in vitro properties of an intravenous lipid emulsion containing only medium chain and fish oil triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Analytical Validation of Liposyn II in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Liposyn II in biological samples, alongside common alternatives such as Intralipid® and SMOFlipid®. The focus is on the validation of these methods, with detailed experimental protocols and supporting data to ensure reliable and reproducible results in a research and drug development setting.
Introduction to Intravenous Lipid Emulsions
Intravenous lipid emulsions (ILEs) are sterile, non-pyrogenic fat emulsions administered as a source of calories and essential fatty acids for patients requiring parenteral nutrition. They are also utilized as delivery vehicles for lipophilic drugs. This compound, a commonly used ILE, is composed of a mixture of safflower and soybean oils. Accurate quantification of these emulsions in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.
Table 1: Composition of Common Intravenous Lipid Emulsions
| Component | This compound (20%) | Intralipid® (20%) | SMOFlipid® (20%) |
| Primary Oil Source(s) | 10% Safflower Oil, 10% Soybean Oil | 20% Soybean Oil | 6% Soybean Oil, 6% Medium-Chain Triglycerides (MCTs), 5% Olive Oil, 3% Fish Oil |
| Emulsifier | 1.2% Egg Phosphatides | 1.2% Egg Yolk Phospholipids | 1.2% Egg Lecithin |
| Tonicity Agent | 2.5% Glycerin | 2.25% Glycerin | 2.5% Glycerin |
| Omega-6:Omega-3 Ratio | ~7:1 | ~7:1 | ~2.5:1 |
Analytical Methods for Quantification
The complex nature of lipid emulsions necessitates robust analytical methods for their quantification in biological samples. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most effective techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a powerful technique for the analysis of non-volatile compounds that lack a UV chromophore, such as the triglycerides that are the primary components of this compound.
Benchmarking Liposyn II's effects on gene expression against Intralipid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of two commonly used lipid emulsions, Liposyn II and Intralipid, on gene expression. While direct comparative studies on the transcriptomic effects of these two products are limited, this document synthesizes available experimental data for Intralipid and discusses the potential impacts of this compound based on its composition.
Introduction
Intravenous lipid emulsions are critical components of parenteral nutrition, providing essential fatty acids and a dense source of calories. Intralipid, a soybean oil-based emulsion, and this compound, a blend of safflower and soybean oils, are frequently used in clinical and research settings.[1][2][3][4][5][6] Their distinct fatty acid compositions suggest they may elicit different cellular and transcriptomic responses, particularly in the regulation of genes involved in inflammation and metabolism. Understanding these differences is crucial for optimizing nutritional support and for drug development applications where lipid emulsions are used as delivery vehicles.
Compositional Differences
The primary difference between Intralipid and this compound lies in their oil composition, which dictates their fatty acid profiles.
-
Intralipid: Primarily composed of soybean oil, it is rich in the omega-6 polyunsaturated fatty acid (PUFA) linoleic acid and also contains a significant amount of the omega-3 PUFA α-linolenic acid.[2][3][4][5]
-
This compound: A mixture of safflower and soybean oils, it also has a high content of linoleic acid.[1][6]
These differences in fatty acid content are significant as fatty acids are known to act as signaling molecules that can modulate gene expression, often by interacting with nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and influencing inflammatory pathways such as those regulated by nuclear factor-kappa B (NF-κB).
Quantitative Data on Gene Expression
A key study investigating the acute effects of Intralipid infusion on the transcript profile of human platelets revealed significant changes in both messenger RNA (mRNA) and microRNA (miRNA) expression. The following table summarizes the findings from this study.
| Transcript Type | Number of Differentially Expressed Genes | Fold Change Range | Key Affected Pathways | Reference |
| mRNA | 617 | Not specified | Cell Motility | [7] |
| miRNA | 902 | Not specified | Not specified | [7] |
Table 1: Summary of Intralipid's Effect on Platelet Gene Expression [7]
Data derived from a study involving intravenous infusion of 20% Intralipid emulsion in healthy participants.[7]
Due to the absence of publicly available transcriptomic data for this compound, a direct quantitative comparison is not possible at this time.
Experimental Protocols
To facilitate further research in this area, a detailed experimental protocol for a comparative transcriptomic analysis of this compound and Intralipid is provided below. This protocol is a composite based on established methodologies for studying the effects of lipid emulsions on gene expression.
Objective: To compare the effects of this compound and Intralipid on the gene expression profile of a relevant cell line (e.g., HepG2 liver cells or THP-1 monocytes).
Materials:
-
Cell line (e.g., HepG2 or THP-1)
-
Cell culture medium and supplements
-
This compound (20%)
-
Intralipid (20%)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
RNA quantification instrument (e.g., NanoDrop spectrophotometer)
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA sequencing or microarray platform
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line under standard conditions to 80-90% confluency.
-
Prepare treatment media containing this compound or Intralipid at a physiologically relevant concentration (e.g., 1-5 mM). A vehicle control (e.g., culture medium with the same volume of saline) should also be prepared.
-
Aspirate the old medium from the cells and wash with PBS.
-
Add the treatment or control media to the cells and incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation:
-
After incubation, aspirate the media and wash the cells with cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol. This typically involves a series of washes and elution steps.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control and Quantification:
-
Quantify the extracted RNA using a spectrophotometer to determine the concentration and purity (A260/A280 and A260/A230 ratios).
-
Assess the RNA integrity by running the samples on a Bioanalyzer. An RNA Integrity Number (RIN) of >8 is generally recommended for downstream applications.
-
-
Gene Expression Analysis (RNA Sequencing):
-
Prepare cDNA libraries from the high-quality RNA samples.
-
Perform high-throughput sequencing of the cDNA libraries.
-
The resulting sequencing data will be processed through a bioinformatics pipeline to:
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes between the treatment and control groups.
-
Perform pathway and gene ontology analysis to understand the biological implications of the gene expression changes.
-
-
Experimental workflow for comparing the effects of this compound and Intralipid on gene expression.
Signaling Pathways
The fatty acids present in this compound and Intralipid are known to influence key signaling pathways that regulate inflammation and metabolism. The differential composition of these emulsions may, therefore, lead to distinct downstream gene expression profiles.
-
PPARs (Peroxisome Proliferator-Activated Receptors): These are nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. PUFAs, abundant in both emulsions, are natural ligands for PPARs. Activation of PPARs can lead to both up- and downregulation of various genes.
-
NF-κB (Nuclear Factor-kappa B): This is a key transcription factor that controls the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. Omega-6 PUFAs, like linoleic acid, are precursors to inflammatory mediators that can activate the NF-κB pathway. Conversely, omega-3 PUFAs are known to have anti-inflammatory effects, in part by inhibiting NF-κB activation.
Given that Intralipid contains a higher proportion of soybean oil, which has a more favorable omega-6 to omega-3 fatty acid ratio compared to safflower oil (a major component of this compound), it is plausible that Intralipid may have a less pro-inflammatory or even an anti-inflammatory effect on gene expression compared to this compound. However, this remains to be confirmed by direct comparative studies.
Potential signaling pathways affected by the fatty acid components of this compound and Intralipid.
Conclusion
While there is a clear need for direct comparative studies, the available evidence suggests that lipid emulsions with different fatty acid compositions, such as this compound and Intralipid, are likely to have distinct effects on gene expression. The data from Intralipid studies indicate a significant impact on the platelet transcriptome. Future research should focus on performing head-to-head transcriptomic analyses of this compound and Intralipid in relevant biological systems to fully elucidate their differential effects on cellular function. This knowledge will be invaluable for tailoring nutritional therapies and for the rational design of lipid-based drug delivery systems.
References
- 1. Platelet functional and transcriptional changes induced by intralipid infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of gene expression changes during lipid droplet formation in HepG2 human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of perilipin 2 expression reduces pro-inflammatory gene expression and increases lipid droplet size - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of Genes Related to Lipid Handling and the Obesity Paradox in Melanoma: Database Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipocalin 2 Deficiency Alters Prostaglandin Biosynthesis and mTOR Signaling Regulation of Thermogenesis and Lipid Metabolism in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Inhibition of perilipin 2 expression reduces pro-inflammatory gene expression and increases lipid droplet size - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Stability Review of Intravenous Lipid Emulsions: Liposyn II, Intralipid, and ClinOleic
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability profiles of three commonly used intravenous lipid emulsions: Liposyn II, Intralipid, and ClinOleic. The stability of these emulsions is a critical factor in their safety and efficacy, influencing the potential for adverse events and ensuring proper nutrient delivery. This review synthesizes available experimental data on their physical and chemical stability, offering a resource for professionals in drug development and clinical research.
Introduction to Lipid Emulsions
Intravenous lipid emulsions (ILEs) are sterile, nonpyrogenic fat emulsions administered as a source of calories and essential fatty acids for patients requiring parenteral nutrition. The stability of these emulsions is paramount, as the formation of large lipid globules can lead to serious complications, including pulmonary embolism. The stability of an ILE is influenced by its composition, particularly the oil source, as well as storage conditions and admixture with other parenteral nutrition components.
-
This compound: A lipid emulsion composed of a mixture of safflower and soybean oils.[1]
-
Intralipid: A widely used lipid emulsion derived from soybean oil.[1]
-
ClinOleic: A lipid emulsion primarily composed of olive oil with a smaller component of soybean oil.[1]
The primary differences in their oil composition lead to variations in their fatty acid profiles, which can impact both their metabolic effects and their physicochemical stability.
Physical Stability Assessment
The physical stability of a lipid emulsion refers to its ability to maintain its original particle size distribution and resist destabilization phenomena such as creaming, flocculation, coalescence, and cracking. Key parameters for assessing physical stability include mean droplet size, the percentage of fat globules greater than 5 µm (PFAT5), and zeta potential.
Particle Size Distribution
The mean droplet size and the presence of large-diameter globules are critical indicators of emulsion stability. An increase in particle size over time can suggest instability.
Experimental Protocol: Particle Size Analysis by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a common technique used to determine the mean hydrodynamic diameter of particles in a suspension. The protocol generally involves the following steps:
-
Sample Preparation: The lipid emulsion is diluted with an appropriate solvent (e.g., sterile water for injection) to a suitable concentration for DLS analysis. This prevents multiple scattering effects.
-
Instrumentation: A DLS instrument, such as a Zetasizer, is used. The instrument is calibrated and the temperature is controlled, typically at 25°C.
-
Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. A laser beam is passed through the sample, and the scattered light is detected at a specific angle.
-
Data Analysis: The fluctuations in the scattered light intensity due to the Brownian motion of the particles are analyzed using a correlator. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. The result is typically reported as the Z-average mean diameter and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
Comparative Data on Mean Globule Size
A study comparing the physical stability of Intralipid 20% and ClinOleic 20% repackaged in polypropylene syringes provided the following data on mean globule size (Z-average) over 30 days at different storage temperatures.[2]
| Temperature | Time (days) | Intralipid 20% Mean Globule Size (nm) ± SD | ClinOleic 20% Mean Globule Size (nm) ± SD |
| 4°C | 0 | 265.3 ± 2.1 | 258.4 ± 1.8 |
| 30 | 268.1 ± 2.5 | 260.2 ± 2.0 | |
| 25°C | 0 | 265.3 ± 2.1 | 258.4 ± 1.8 |
| 30 | 272.4 ± 3.1 | 263.5 ± 2.4 | |
| 40°C | 0 | 265.3 ± 2.1 | 258.4 ± 1.8 |
| 30 | 285.6 ± 4.5 | 275.1 ± 3.9 |
Data adapted from Watrobska-Swietlikowska D, et al. PLoS One. 2019.[2]
These results suggest that both Intralipid and ClinOleic maintain a relatively stable mean globule size over 30 days at refrigerated and room temperatures, with a more noticeable increase at an elevated temperature of 40°C.
Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. A higher absolute zeta potential (more negative or more positive) generally indicates greater stability due to increased electrostatic repulsion between particles, which prevents aggregation.
Experimental Protocol: Zeta Potential Measurement
-
Sample Preparation: Similar to DLS, the lipid emulsion is diluted with a suitable medium, often deionized water or a specific buffer, to an appropriate concentration.
-
Instrumentation: A zeta potential analyzer, often integrated with a DLS system, is used.
-
Measurement: The diluted sample is placed in a specialized cell containing electrodes. An electric field is applied across the cell, causing the charged lipid droplets to move towards the oppositely charged electrode.
-
Data Analysis: The velocity of the particles is measured using Laser Doppler Velocimetry. The electrophoretic mobility is then calculated, and the Henry equation is used to convert this to the zeta potential.
Comparative Data on Zeta Potential
The same study on repackaged Intralipid 20% and ClinOleic 20% also reported their zeta potential values.[2]
| Temperature | Time (days) | Intralipid 20% Zeta Potential (mV) ± SD | ClinOleic 20% Zeta Potential (mV) ± SD |
| 4°C | 0 | -41.2 ± 1.5 | -38.5 ± 1.3 |
| 30 | -39.8 ± 1.8 | -37.1 ± 1.6 | |
| 25°C | 0 | -41.2 ± 1.5 | -38.5 ± 1.3 |
| 30 | -38.5 ± 2.1 | -36.2 ± 1.9 | |
| 40°C | 0 | -41.2 ± 1.5 | -38.5 ± 1.3 |
| 30 | -36.1 ± 2.5 | -34.8 ± 2.2 |
Data adapted from Watrobska-Swietlikowska D, et al. PLoS One. 2019.[2]
Both emulsions exhibit a negative zeta potential, which contributes to their stability. The absolute value of the zeta potential tends to decrease slightly over time, particularly at higher temperatures, suggesting a potential for reduced stability under these conditions.
Chemical Stability Assessment
Chemical stability relates to the degradation of the lipid components, primarily through oxidation. Lipid peroxidation can lead to the formation of reactive oxygen species and cytotoxic byproducts. The peroxide value is a common measure of the initial stages of lipid oxidation.
Experimental Protocol: Peroxide Value Determination
The peroxide value is typically determined by iodometric titration. The general steps are as follows:
-
Sample Preparation: A known weight of the lipid emulsion is dissolved in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).
-
Reaction: A saturated solution of potassium iodide is added to the sample. The peroxides in the lipid oxidize the iodide ions to iodine.
-
Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate solution, using a starch indicator to detect the endpoint.
-
Calculation: The peroxide value is calculated based on the amount of sodium thiosulfate used and is expressed in milliequivalents of active oxygen per kilogram of fat (mEq/kg).
Comparative Insights on Chemical Stability
Direct comparative studies on the peroxide values of this compound, Intralipid, and ClinOleic are limited. However, the composition of the emulsions provides some indication of their potential for oxidative stability.
-
Intralipid , being composed of soybean oil, has a high content of polyunsaturated fatty acids (PUFAs), which are more susceptible to oxidation.
-
This compound , a blend of safflower and soybean oils, also contains a significant amount of PUFAs.
-
ClinOleic , with its high content of olive oil, is rich in monounsaturated fatty acids (MUFAs), which are less prone to oxidation than PUFAs.
Studies have shown that Intralipid is susceptible to oxidation, and the formation of lipid hydroperoxides can be accelerated by exposure to light.[3][4] The lower PUFA content in ClinOleic may confer greater oxidative stability.
Summary and Conclusion
The stability of intravenous lipid emulsions is a multifactorial issue influenced by their composition and storage conditions.
-
Physical Stability: Both Intralipid and ClinOleic demonstrate good physical stability in terms of mean globule size and zeta potential when stored at refrigerated and room temperatures. Elevated temperatures can lead to a decrease in physical stability for both emulsions. While direct comparative data for this compound is not as readily available in the reviewed literature, its composition suggests a stability profile that would be influenced by its PUFA content.
-
Chemical Stability: The higher proportion of MUFAs in ClinOleic suggests a potentially greater resistance to oxidative degradation compared to the PUFA-rich Intralipid and This compound .
References
- 1. Intravenous Lipid Emulsions in Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of parenteral lipid emulsion by ambient and phototherapy lights: potential toxicity of routine parenteral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid peroxide and hydrogen peroxide formation in parenteral nutrition solutions containing multivitamins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Liposyn II: A Guide for Laboratory and Clinical Professionals
Ensuring the safe and compliant disposal of Liposyn II, an intravenous fat emulsion, is a critical aspect of laboratory and clinical practice. This guide provides essential, step-by-step procedures for the proper handling and disposal of both used and unused this compound, aligning with best practices for non-hazardous pharmaceutical waste management. Adherence to these protocols minimizes environmental impact and ensures a safe workplace.
Immediate Safety and Handling Protocols
Before initiating disposal procedures, ensure that appropriate personal protective equipment (PPE), including gloves and a lab coat, is worn. In the event of a spill, the emulsion should be absorbed with an inert material (e.g., vermiculite, dry sand) and the residue placed into a designated non-hazardous pharmaceutical waste container. The spill area should then be thoroughly cleaned with soap and water.
Step-by-Step Disposal Procedure
The recommended final disposal method for this compound is incineration. The following steps outline the process from point-of-generation to final disposal:
-
Segregation: Immediately upon generation, segregate this compound waste from all other waste streams, including regular trash, biohazardous waste, and hazardous chemical waste. This is a crucial step to ensure proper handling and disposal.
-
Containerization:
-
Place all this compound waste, which includes partially used or expired IV bags, syringes (needles should be removed and disposed of in a designated sharps container), and any contaminated materials like tubing or gauze, into a dedicated, leak-proof container.
-
The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration." Many institutions utilize a color-coded system, often a white container with a blue lid, for this waste stream.
-
-
Storage: The sealed waste container should be stored in a secure, designated area away from patient care and high-traffic zones pending collection.
-
Collection and Final Disposal:
-
Arrange for a licensed medical waste disposal service to collect the container.
-
It is imperative to ensure that the contracted service will transport the waste to a permitted incineration facility. Incineration is the environmentally preferred method for the complete destruction of pharmaceutical products.
-
Key Considerations:
-
Partially Used Containers: As per product guidelines, partially used containers of this compound must be discarded and are not to be stored for future use.[1]
-
Regulatory Adherence: Always follow your institution's specific waste management policies, in addition to local and state regulations for non-hazardous pharmaceutical waste.
-
Prohibited Disposal Methods: Disposal of this compound via sanitary sewers (down the drain) or in landfills is strictly discouraged. Wastewater treatment facilities are not equipped to eliminate pharmaceutical compounds, and landfill disposal can pose a risk of environmental contamination.
Quantitative Disposal Data
A thorough review of available literature and regulatory guidelines did not yield specific quantitative data regarding the disposal of this compound, such as concentration limits or precise incineration parameters. The prevailing best practice is the complete incineration of all non-hazardous pharmaceutical waste.
| Data Point | Value |
| Concentration Limits for Disposal | Not Specified |
| Recommended Incineration Temperature | High-temperature incineration, as per standard medical waste disposal protocols |
| Environmental Fate (e.g., half-life in soil/water) | Not Specified for the formulated product |
Experimental Protocols
Detailed experimental protocols for the environmental degradation or chemical neutralization of this compound are not available in the reviewed literature. While the primary components, safflower and soybean oils, are known to be biodegradable, the complete pharmaceutical formulation should be disposed of via incineration.[2]
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making and handling process for the proper disposal of this compound waste in a laboratory or clinical setting.
Caption: A step-by-step workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for Liposyn II
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling parenteral products like Liposyn II is paramount. This guide provides essential, step-by-step information on personal protective equipment (PPE), handling procedures, quality control, and disposal to ensure both personal safety and product integrity.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory or compounding setting, adherence to sterile compounding guidelines, such as those outlined in USP Chapter <797>, is crucial to prevent contamination and ensure safety.[1][2] The following table summarizes the recommended PPE for handling sterile, non-hazardous pharmaceutical products.
| PPE Component | Specification | Purpose |
| Gown | Disposable, low-lint, with long sleeves and closed cuffs. | Protects the product from contamination by the handler and protects the handler's clothing. Can be reused within the same shift if stored properly in a clean area.[3] |
| Gloves | Sterile, powder-free. | Maintains the sterility of the product during handling.[4] |
| Face Mask | Low-lint, disposable. | Prevents the release of respiratory droplets into the sterile field.[1] |
| Hair Cover | Low-lint, disposable, covering all hair. | Prevents hair from contaminating the sterile product.[1] |
| Shoe Covers | Low-lint, disposable. | Minimizes the tracking of particulate matter into the cleanroom or compounding area.[1] |
| Eye Protection | Goggles or face shield. | Recommended to protect against splashes, although this compound is not classified as a hazardous drug. |
Handling and Operational Plan
Proper handling of this compound requires meticulous attention to aseptic techniques to prevent microbial contamination, as lipid emulsions are excellent growth media for microorganisms.
Preparation and Handling Workflow:
-
Personnel Preparation: Before entering the designated sterile compounding area, remove all personal outer garments, cosmetics, and jewelry.[1]
-
Hand Hygiene: Thoroughly wash hands and forearms with soap and warm water for at least 30 seconds. Dry hands with a low-lint towel.[2]
-
Garbing: Don PPE in the following order in an anteroom or designated area: shoe covers, hair cover, face mask, and gown. After entering the sterile compounding area, perform hand hygiene again and don sterile gloves.[5]
-
Surface Disinfection: Before introducing this compound vials or bags into the sterile field (such as a laminar airflow workbench), wipe the exterior surfaces with a sporicidal disinfectant or sterile 70% isopropyl alcohol (IPA).[1]
-
Aseptic Manipulation: All manipulations, such as drawing the emulsion into a syringe or adding it to a parenteral nutrition mixture, must be performed using strict aseptic technique within a primary engineering control (e.g., ISO Class 5 environment) to minimize the risk of contamination.[2]
-
Visual Inspection: Before administration or use in an experiment, visually inspect the this compound emulsion for any signs of "oiling out" (phase separation), particulate matter, or discoloration. Do not use if any of these are present.
Disposal Plan
Unused or partially used containers of this compound must be disposed of properly to prevent environmental contamination and potential misuse. As a non-hazardous pharmaceutical waste, this compound should not be discarded in regular trash or poured down the drain.[6][7][8]
Disposal Procedure:
-
Segregation: Segregate unused this compound from other types of waste, such as hazardous chemical waste or sharps.[9]
-
Containment: Place the partially used vials or bags into a designated non-hazardous pharmaceutical waste container. These containers are often white with blue lids and clearly labeled for incineration.[7][10]
-
Incineration: The recommended disposal method for non-hazardous pharmaceutical waste is incineration by a licensed medical waste disposal service.[7] This ensures the complete destruction of the product.
Experimental Protocols: Quality Control of Lipid Emulsions
A key experimental procedure for ensuring the safety and stability of lipid emulsions like this compound is the analysis of globule size distribution, as outlined in USP Chapter <729>.[11] Large lipid globules can pose a risk of embolism.
Objective: To determine the mean droplet diameter and the percentage of large-diameter fat globules in the emulsion.
Methodology:
-
Mean Droplet Diameter (MDD) Measurement (Method I):
-
Large-Diameter Tail Measurement (Method II):
Visual Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. wolterskluwer.com [wolterskluwer.com]
- 2. Safe handling of sterile compounds [pharmko.com]
- 3. USP 797 PPE Requirements / Patton Healthcare Consulting [pattonhc.com]
- 4. uspnf.com [uspnf.com]
- 5. hptn.org [hptn.org]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 10. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 11. researchgate.net [researchgate.net]
- 12. Globule-size distribution in injectable 20% lipid emulsions: Compliance with USP requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
